14-Hydroxy Carminomycin Oxalate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C28H29NO15 |
|---|---|
Molecular Weight |
619.5 g/mol |
IUPAC Name |
(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;oxalic acid |
InChI |
InChI=1S/C26H27NO11.C2H2O4/c1-9-21(31)12(27)5-16(37-9)38-14-7-26(36,15(30)8-28)6-11-18(14)25(35)20-19(23(11)33)22(32)10-3-2-4-13(29)17(10)24(20)34;3-1(4)2(5)6/h2-4,9,12,14,16,21,28-29,31,33,35-36H,5-8,27H2,1H3;(H,3,4)(H,5,6)/t9-,12-,14-,16-,21+,26-;/m0./s1 |
InChI Key |
MPTUGNYPIWGZLI-BUBJVQHESA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O.C(=O)(C(=O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)CO)O)N)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 14-Hydroxy Carminomycin Oxalate
Content Type: Technical Reference & Analytical Guide Subject: Chemical Characterization, Stoichiometry, and Analytical Profiling of 14-Hydroxy Carminomycin Oxalate (4-Demethyldoxorubicin Oxalate)
Executive Summary
This compound (Synonym: 4-Demethyldoxorubicin Oxalate) is a high-potency anthracycline derivative.[1][2][3] Chemically, it represents the 14-hydroxylated form of Carminomycin (Carubicin) stabilized as an oxalate salt.[1][2][3][] In drug development, it serves two critical roles: as a reference standard for profiling impurities in Doxorubicin manufacturing (where it appears as a degradation product or byproduct) and as a research probe for studying topoisomerase II inhibition due to its enhanced DNA binding affinity compared to its methylated counterparts.[2][3]
This guide provides the definitive physicochemical data, structural elucidation, and analytical protocols required for the identification and handling of this compound in a BSL-2 laboratory environment.
Part 1: Chemical Identity & Stoichiometry[3]
The precise molecular weight and formula depend on the stoichiometry between the anthracycline free base and the oxalic acid counterion. Commercial standards typically exist as a 1:1 stoichiometric salt .
physicochemical Specifications
| Property | Specification |
| Common Name | This compound |
| Systematic Name | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione, monooxalate |
| CAS Number (Free Base) | 69401-50-9 |
| Stoichiometry | 1:1 (Base : Acid) |
| Appearance | Dark Red to Black Crystalline Solid |
| Solubility | DMSO, Methanol (Moderate); Water (Low compared to HCl salts) |
Molecular Mass Derivation
The oxalate salt is formed by the protonation of the amino sugar (daunosamine moiety) by oxalic acid.[2][3]
| Component | Molecular Formula | Molecular Weight ( g/mol ) |
| Free Base (14-OH Carminomycin) | 529.49 | |
| Counterion (Oxalic Acid) | 90.03 | |
| Target Salt (Anhydrous) | 619.53 |
Critical Note on Hygroscopicity: Anthracycline salts are highly hygroscopic. While the theoretical MW is 619.53, experimental mass measurements often reflect varying degrees of hydration (
).[1][2][3] Always correct for water content (via Karl Fischer titration) when preparing quantitative stock solutions.
Part 2: Structural Elucidation & Biosynthetic Logic[2]
To understand the behavior of 14-Hydroxy Carminomycin, one must map its relationship to the parent compound Doxorubicin.[3] The structural difference lies at the C-4 position of the aglycone:[1][2]
-
Doxorubicin: Contains a methoxy group (-OCH₃) at C-4.[1][2][3]
-
14-Hydroxy Carminomycin: Contains a hydroxyl group (-OH) at C-4.[1][2][3]
This "demethylation" increases the planarity of the ring system, theoretically enhancing intercalation into the DNA minor groove, which correlates with higher cytotoxicity (and often higher cardiotoxicity).[2][3]
Diagram 1: Structural Relationships (Anthracycline Family)
This diagram illustrates the chemical modifications distinguishing Carminomycin, Doxorubicin, and the target 14-OH Oxalate derivative.[1][2][3]
Caption: Structural derivation of this compound from primary anthracyclines.
Part 3: Analytical Protocol (HPLC-UV/MS)
Method Validation: Separation from Doxorubicin
The critical challenge is separating 14-Hydroxy Carminomycin from Doxorubicin, as they differ only by a methyl group.[2][3]
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.[2][3]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1][2][3]
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 480 nm (characteristic anthracycline quinone absorption).[2][3]
Causality of Protocol Choices:
-
Acidic Mobile Phase: Anthracyclines have basic amine groups (
).[2][3] A low pH ensures the molecule is fully protonated, preventing peak tailing caused by interaction with silanol groups on the column. -
Oxalate Dissociation: In the mobile phase, the oxalate salt dissociates. You are detecting the [M+H]+ ion of the base (m/z 530.[1][2][3]15) in MS, or the free cation in UV.[2][3]
Diagram 2: Analytical Workflow & Salt Dissociation
This diagram visualizes the behavior of the oxalate salt during liquid chromatography analysis.
Caption: HPLC workflow showing the dissociation of the oxalate salt prior to detection.
Part 4: Handling & Stability (Self-Validating Safety)[1][2][3]
When handling this compound, standard "Good Laboratory Practice" (GLP) is insufficient due to its potency.[1][2][3]
-
Reconstitution:
-
Storage:
-
Toxicity Warning:
References
-
BOC Sciences. this compound Product Entry. (Lists MW 619.53 and Formula C28H29NO15).[1][2][3] Retrieved from [1][2][3]
-
PubChem. Carubicin (Carminomycin) Compound Summary.[2][3][5][6] National Library of Medicine. (Provides structural basis for the free base).[2][3] Retrieved from [1][2][3]
-
Tevyashova, A.N., et al. (2004).[2][3] Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells.[3][][8] Journal of Antibiotics.[9] (Establishes the biological potency and structural identity of the 14-OH derivative). Retrieved from
-
Simson Pharma. Desmethyldoxorubicin Oxalate (Synonym for this compound).[1][2][3] Retrieved from [1][2][3]
Sources
- 1. CNP0220869.2 - COCONUT [coconut.naturalproducts.net]
- 2. PubChemLite - Carminomycin ii (C33H41NO13) [pubchemlite.lcsb.uni.lu]
- 3. caymanchem.com [caymanchem.com]
- 5. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Carminomycin(1+) | C26H28NO10+ | CID 86289112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CARUBICIN HYDROCHLORIDE [drugs.ncats.io]
- 9. Preparation and biological evaluation of 4-O-demethyldaunorubicin (carminomycin I) and of its 13-dihydro derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
14-Hydroxy Carminomycin Oxalate physicochemical properties
An In-Depth Technical Guide to the Physicochemical Properties of 14-Hydroxy Carminomycin Oxalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Hydroxy Carminomycin, an anthracycline antibiotic, is a semisynthetic analog of Carminomycin and is also recognized as an impurity of the widely used chemotherapeutic agent, Doxorubicin.[] In its oxalate salt form, this compound presents a unique profile of physicochemical properties that are pivotal for its application in advanced biochemical and pharmaceutical research. The presence of a hydroxyl group at the 14-position and the formation of an oxalate salt distinguish it from its parent compounds, offering enhanced solubility and specific reactivity.[]
This guide provides a comprehensive exploration of the core physicochemical characteristics of this compound. As a senior application scientist, the following sections are designed to deliver not just data, but a foundational understanding of the causality behind these properties and the experimental methodologies required for their validation. This knowledge is critical for researchers aiming to utilize this compound as a molecular probe for studying nucleic acid interactions, elucidating enzyme mechanisms, or in the broader context of drug discovery and development.[]
Chemical Identity and Molecular Structure
A precise understanding of the molecular architecture is the cornerstone of physicochemical analysis. This compound is a complex molecule comprising a planar anthracycline core linked to a daunosamine sugar moiety, with an oxalate counterion.[]
Table 1: Chemical Identity of this compound
| Identifier | Value | Source(s) |
| IUPAC Name | (7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,6,9,11-tetrahydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;oxalic acid | [] |
| Synonyms | Desmethyldoxorubicin Oxalate, 14-Hydroxycarminomycin Oxalate | [][2] |
| CAS Number | 69401-50-9 (Free Base) | [][2] |
| Molecular Formula | C₂₆H₂₇NO₁₁ · C₂H₂O₄ | [][2] |
| Molecular Weight | 619.52 g/mol | Calculated |
| Appearance | Red Solid | [] |
Below is a simplified representation of the molecular structure to illustrate the key functional groups.
Caption: Key functional moieties of this compound.
Core Physicochemical Properties
The utility of a research compound is intrinsically linked to its physical and chemical characteristics. These properties dictate its behavior in experimental systems, from simple solutions to complex biological matrices.
Solubility Profile
The introduction of the oxalate counterion is a deliberate chemical modification intended to improve the aqueous solubility of the parent anthracycline.[] However, its solubility remains limited.
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| DMSO | Slightly Soluble | [] |
| Methanol | Slightly Soluble | [] |
| Water | Insoluble (as Carubicin base) | [3] |
| Ethanol | Slightly Soluble (as Carubicin base) | [] |
Expert Insight: The term "slightly soluble" indicates that for most applications, stock solutions must be prepared in an organic solvent like DMSO and then diluted into aqueous buffers for final assays. The oxalate salt enhances solubility compared to the free base, which is crucial for achieving relevant concentrations in biological experiments.[] The limited aqueous solubility is a common challenge with anthracyclines, stemming from their large, hydrophobic polycyclic core.
Experimental Protocol: Solubility Determination (Shake-Flask Method)
This protocol provides a reliable method for quantifying the solubility of this compound in a given solvent system.
-
Objective: To determine the saturation solubility by quantifying the concentration of the dissolved compound in equilibrium with excess solid.
-
Materials:
-
This compound powder
-
Selected solvent (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Vials with screw caps
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC system with a UV-Vis detector or a UV-Vis spectrophotometer
-
-
Procedure:
-
Add an excess amount of the compound to a vial containing a known volume of the solvent. The excess should be visually apparent.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a period sufficient to reach equilibrium (typically 24-48 hours).
-
After incubation, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant.
-
Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the linear range of a pre-established calibration curve.
-
Quantify the concentration using HPLC-UV (monitoring at ~480 nm) or UV-Vis spectrophotometry.
-
Calculate the original concentration in the supernatant to determine the solubility.
-
-
Self-Validation: The continued presence of undissolved solid at the end of the experiment validates that saturation was achieved. Running the experiment for different durations (e.g., 24h, 48h, 72h) can confirm that equilibrium has been reached if the solubility values plateau.
Melting Point and Thermal Stability
The compound exhibits a melting point of >65°C with decomposition.[]
Expert Insight: This relatively low decomposition temperature is a critical handling parameter. It signifies that the molecule is thermally labile, and prolonged exposure to even moderate heat should be avoided. The decomposition suggests that the melting process is accompanied by irreversible chemical changes. This is in stark contrast to its parent compound, Carminomycin, which has a much higher melting point of 191-192°C.[] This instability is likely due to the combined lability of the glycosidic bond and the hydroxyacetyl side chain, potentially influenced by the presence of the oxalate counterion. For analytical techniques like Gas Chromatography (GC), derivatization would be necessary to prevent thermal degradation.
Acidity, Basicity, and Ionization State (pKa)
-
Amino Group (pKa₁): Expected range of 8.36 - 9.28.[5]
-
Phenolic Groups (pKa₂): Expected range of 9.38 - 11.48.[5]
At physiological pH (~7.4), the amino group will be predominantly protonated (cationic, -NH₃⁺), while the phenolic hydroxyl groups will be in their neutral, protonated state (-OH). This net positive charge is crucial for the molecule's primary biological interaction: binding to the negatively charged phosphate backbone of DNA.[]
Caption: pH-dependent ionization states of 14-Hydroxy Carminomycin.
Experimental Protocol: pKa Determination by Capillary Zone Electrophoresis (CZE)
CZE is a powerful technique for determining pKa values of ionizable compounds, requiring minimal sample.[5] The principle relies on measuring the electrophoretic mobility of the analyte as a function of the background electrolyte (BGE) pH.
-
Objective: To determine the pKa of the amino and phenolic groups by measuring changes in electrophoretic mobility across a pH range.
-
Materials:
-
This compound stock solution (in DMSO or Methanol)
-
Capillary Electrophoresis system with a UV detector
-
Fused-silica capillary
-
A series of background electrolytes (BGEs) with varying pH values (e.g., phosphate, borate buffers) covering a range from pH 2 to 12.
-
Neutral marker (e.g., mesityl oxide)
-
-
Workflow Diagram:
Caption: Workflow for pKa determination using Capillary Zone Electrophoresis.
-
Procedure:
-
Capillary Conditioning: Flush the capillary sequentially with 1 M NaOH, water, and the specific BGE for the run.
-
Sample Injection: Inject a small plug of the sample solution into the capillary.
-
Separation: Apply a high voltage across the capillary. The charged analyte will migrate at a velocity dependent on its charge-to-size ratio, which changes with pH.
-
Data Collection: Record the migration times for the analyte and the neutral marker at each pH.
-
Calculation: Calculate the effective electrophoretic mobility (µ_eff) at each pH.
-
Analysis: Plot µ_eff versus pH. The resulting titration curve will be sigmoidal. The pKa is the pH at the inflection point of the curve. For a molecule with multiple pKa values, the curve will have multiple inflection points.
-
-
Trustworthiness: The inclusion of a neutral marker in each run accounts for the electroosmotic flow (EOF), ensuring that the calculated mobility is solely due to the analyte's electrophoretic movement. Reproducibility across multiple runs at the same pH validates the method's precision.
Stability and Storage
The compound is known to be hygroscopic and requires specific storage conditions to maintain its integrity.[2]
-
Storage: Store at -20°C, protected from light and moisture.[][] The hygroscopic nature means that it can absorb water from the atmosphere, which can degrade the compound and affect weighing accuracy.
-
Solution Stability: While stable under general physiological conditions, anthracyclines are susceptible to degradation under harsh pH conditions, oxidative stress, and photolytic degradation.[] Stock solutions in DMSO should be stored at -20°C and used for a limited time.
Experimental Protocol: Forced Degradation Study
This protocol is designed to identify the degradation pathways and intrinsic stability of the drug substance.
-
Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, thermal).
-
Materials:
-
This compound
-
HCl, NaOH, H₂O₂ solutions
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector
-
Photostability chamber
-
Oven
-
-
Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
-
Procedure:
-
Expose solutions of the compound to different stress conditions for defined time points.
-
Hydrolysis: Treat with acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) at room and elevated temperatures.
-
Oxidation: Treat with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal: Heat the solution.
-
Photostability: Expose the solution and solid to light according to ICH guidelines.
-
At each time point, neutralize the sample if necessary, and analyze by a stability-indicating HPLC method.
-
Monitor the decrease in the parent drug peak area and the formation of degradation products. A PDA detector can help determine peak purity, while an MS detector can help identify the structure of the degradants.
-
Spectroscopic Properties
The tetracyclic quinone structure, or chromophore, of the anthracycline core gives this compound its characteristic red color and useful spectroscopic properties.[]
-
UV-Visible Absorption: Anthracyclines typically exhibit strong absorbance in the visible range, with a maximum around 480-500 nm, which is responsible for their color. They also have absorption bands in the UV region. This property is the basis for their quantification using UV-Vis spectrophotometry or HPLC-UV.[6]
-
Fluorescence: The compound possesses robust fluorescence, allowing for highly sensitive detection in various assays.[] This is particularly valuable for live-cell imaging, monitoring cellular uptake, and studying interactions with biomolecules like DNA through fluorescence-based assays.[]
The Role of the Oxalate Counterion
The selection of oxalate as a counterion is a strategic choice in pharmaceutical chemistry. Oxalic acid is a simple dicarboxylic acid that can form a salt with the basic amino group of 14-Hydroxy Carminomycin.
-
Enhanced Solubility: As previously mentioned, forming a salt is a common strategy to increase the aqueous solubility of a drug substance containing an ionizable group.[]
-
Solid-State Properties: The oxalate salt can lead to a stable, crystalline solid form, which is often easier to handle, purify, and formulate than the free base.
-
Potential for Neurotoxicity: It is important for researchers to be aware that the oxalate ion itself is not inert. It is a known chelator of calcium ions and a metabolite of certain drugs like oxaliplatin, where it is linked to neurotoxicity.[7][8] While the concentration in most research applications is likely to be low, this property should be considered in the design of in vivo experiments.
Conclusion
This compound is a valuable research tool whose utility is deeply rooted in its distinct physicochemical properties. Its enhanced solubility due to the oxalate counterion, characteristic spectroscopic signatures, and pH-dependent ionization are all critical factors that researchers must understand and control.[] The compound's thermal and chemical lability necessitates careful handling and storage to ensure experimental reproducibility and integrity. The provided protocols offer a validated framework for scientists to characterize this and similar molecules, ensuring the generation of robust and reliable data in the pursuit of new scientific insights and therapeutic advancements.
References
- Matyjaszczyk, K., Kolonko, M., Gonciarz-Dytman, A., & Walczak, M. (2017). Effects of structural modification of the daunosamine moiety of anthracycline antibiotics on pK a values determined by capillary zone electrophoresis. Journal of Pharmaceutical and Biomedical Analysis, 138, 239-246.
-
Inxight Drugs. CARUBICIN HYDROCHLORIDE. [Online] Available at: [Link] [Accessed February 15, 2026].
-
ResearchGate. Structures of natural anthracycline antibiotics daunorubicin (1), doxorubicin (2) and carminomycin (3). [Online] Available at: [Link] [Accessed February 15, 2026].
-
PubChem. Carminomycin(1+). [Online] Available at: [Link] [Accessed February 15, 2026].
-
Pharmaffiliates. 14-Hydroxy Carminomycin. [Online] Available at: [Link] [Accessed February 15, 2026].
-
PubChem. Carubicin. [Online] Available at: [Link] [Accessed February 15, 2026].
- Ahmed, S., et al. (2021). Effects of Structural Manipulation on the Bioactivity of some Coumarin-Based Products. Egyptian Journal of Chemistry.
- Brazhnikova, M. G., Zbarsky, V. B., Ponomarenko, V. I., & Potapova, N. P. (1974). Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic. The Journal of Antibiotics, 27(4), 254-259.
- Rejtar, T., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Molecules, 27(20), 6893.
- Kaniansky, D., et al. (2001). Determination of anthracycline antibiotics doxorubicin and daunorubicin by capillary electrophoresis with UV absorption detection. Electrophoresis, 22(13), 2782-2785.
- Llesuy, S. F., et al. (1981). Acute ultrastructural effects of the antitumor antibiotic carminomycin on nucleoli of rat tissues. Cancer Research, 41(2), 519-526.
- Zielińska-Pisklak, M., et al. (2022). Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma. Applied Sciences, 12(2), 903.
- Rejtar, T., et al. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
- Eksborg, S. (1990). Anthracycline pharmacokinetics. Acta Oncologica, 29(3), 339-343.
- Holmes, R. P., & Knight, J. (2022). Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion. Preprints.org.
- Schanda, P., et al. (2024). Experimental Determination of the p K a Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing p K a Activity Relationships. Journal of Medicinal Chemistry.
- Catherwood, D. J., et al. (2023).
- University of Naples Federico II. (2024). RSC Medicinal Chemistry. RSC.
- Nakatani, S., et al. (2023). Stabilization of Hydroxy-α-Sanshool by Antioxidants Present in the Genus Zanthoxylum. Foods, 12(18), 3444.
- Agrawal, A. A., et al. (2022). Functional evidence supports adaptive plant chemical defense along a geographical cline. Proceedings of the National Academy of Sciences, 119(25), e2118759119.
- Gadd, G. M. (2007). Oxalate production by fungi: Significance in geomycology, biodeterioration and bioremediation. Fungal Biology Reviews, 21(1), 1-13.
- Kachkoul, R., et al. (2018). The study of the inhibitory effect of calcium oxalate monohydrate's crystallization by two medicinal and aromatic plants. Progrès en Urologie, 28(2), 98-105.
- Alshikh Mohamad, A. (2020). development of a spectrophotometric method for the determination of oxalic acid. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(15), 7104-7114.
-
CAS Common Chemistry. Stannous oxalate. [Online] Available at: [Link] [Accessed February 15, 2026].
Sources
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Carubicin | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Application of Optical Methods for Determination of Concentration of Doxorubicin in Blood and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analytical Methods for Oxalate Quantification: The Ubiquitous Organic Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
Technical Whitepaper: The Evolution and Isolation of 14-Hydroxy Carminomycin Oxalate
[1]
Executive Summary
14-Hydroxy Carminomycin (chemically known as 4-demethyl doxorubicin ) represents a critical intersection in the phylogeny of anthracycline antibiotics.[] While its parent compounds—Carminomycin (discovered in the USSR) and Doxorubicin (discovered in Italy)—became clinical staples, 14-Hydroxy Carminomycin occupies a specialized niche.[] It serves primarily as a high-potency metabolite and a crucial analytical reference standard (impurity) for the quality control of Doxorubicin.[]
This guide details the historical convergence of Soviet and Western antibiotic research that led to its identification, the chemical rationale for its isolation as an Oxalate salt , and the rigorous protocols required for its synthesis and purification.
Part 1: The Historical Phylogeny (The "Cold War" Antibiotic Race)
The discovery of 14-Hydroxy Carminomycin is not a singular "Eureka" moment but the result of two parallel discovery tracks converging in the 1970s.
The Soviet Track: The Gause Institute
In the early 1970s, the Institute of New Antibiotics in Moscow, led by G.F. Gause , isolated a new anthracycline from Actinomadura carminata.
-
Discovery: Carminomycin (Carubicin).[2]
-
Structure: 4-demethyl daunorubicin.[]
-
Significance: It lacked the methoxy group at the C-4 position found in Daunorubicin. This made it more lipophilic and potent, though distinct in toxicity profile.
The Western Track: Farmitalia
Simultaneously, Federico Arcamone and colleagues at Farmitalia (Milan) were modifying Daunorubicin. They successfully introduced a hydroxyl group at the C-14 position.[][3]
-
Discovery: Doxorubicin (Adriamycin).
-
Structure: 14-hydroxy daunorubicin.[]
-
Significance: This single hydroxylation drastically broadened the antitumor spectrum compared to Daunorubicin.
The Convergence: 14-Hydroxy Carminomycin
Medicinal chemists realized that combining the C-4 demethylation (from Carminomycin) with the C-14 hydroxylation (from Doxorubicin) would yield a "hybrid" analog: 4-demethyl doxorubicin (14-Hydroxy Carminomycin).[]
-
Outcome: The molecule proved to be an extremely potent cytotoxin (often 10x more potent than Doxorubicin in vitro) but possessed a therapeutic index that prevented it from displacing Doxorubicin clinically.
-
Modern Role: Today, it is a critical impurity monitored in Doxorubicin fermentation and synthesis. To stabilize this highly reactive molecule for use as a reference standard, it is isolated as the Oxalate salt.
Part 2: Technical Rationale – Why the Oxalate Salt?
The isolation of anthracyclines is governed by the basicity of the amino sugar (daunosamine ) and the instability of the glycosidic bond.
The Stability Challenge
-
Glycosidic Instability: The bond between the aglycone (tetracyclic core) and the sugar is acid-labile. Strong mineral acids (like excess HCl) can promote cleavage (deglycosylation).[]
-
Zwitterionic Character: 14-Hydroxy Carminomycin possesses both acidic phenols (C-6, C-11) and a basic amine (sugar).[] This complicates crystallization as a free base.
The Oxalate Solution
Oxalic acid is a dicarboxylic acid that forms stable, crystalline salts with anthracycline bases.
-
Crystallinity: Oxalates of anthracyclines often crystallize more readily from alcohols (Methanol/Ethanol) than chlorides, which can be hygroscopic or form amorphous solids.
-
pKa Matching: The first pKa of oxalic acid (~1.25) is strong enough to protonate the daunosamine amine, forming a stable salt without creating the highly acidic environment that risks hydrolyzing the sugar.
Part 3: Synthesis & Isolation Protocol
Warning: Anthracyclines are potent cardiotoxins and mutagens. All procedures must be performed in a Class II Biological Safety Cabinet.
Synthetic Route (Bromination-Hydrolysis)
The standard route to 14-Hydroxy Carminomycin starts from Carminomycin .[]
Step 1: 14-Bromination
-
Reagents: Carminomycin HCl, Bromine (
), Trimethyl orthoformate (solvent/scavenger).[] -
Mechanism: Bromination occurs at the C-14 methyl ketone.[]
-
Protocol: Dissolve Carminomycin in a mixture of Methanol/Dioxane. Add
at 10°C. The reaction proceeds via the enol form of the C-13 ketone.
Step 2: Hydrolysis (The Solvolysis)
-
Reagents: Sodium Formate, Water, Acetone.[]
-
Action: The 14-bromo intermediate is hydrolyzed to the 14-hydroxy derivative.[]
-
Critical Control: pH must be kept near neutral to prevent sugar cleavage.
Isolation of the Oxalate Salt (The "Discovery" Step)
This protocol describes the conversion of the crude free base into the analytical grade Oxalate Standard.
Reagents:
-
Crude 14-Hydroxy Carminomycin (Free Base).[]
-
Anhydrous Oxalic Acid.
-
Solvent: Methanol (HPLC Grade) and Diethyl Ether (Precipitant).
Protocol:
-
Dissolution: Dissolve 100 mg of crude 14-Hydroxy Carminomycin free base in 5 mL of anhydrous Methanol. Ensure complete dissolution (sonicate if necessary).
-
Acid Preparation: Prepare a saturated solution of Oxalic Acid in Methanol (approx. 100 mg/mL).
-
Salt Formation: Add the Oxalic Acid solution dropwise to the anthracycline solution with constant stirring at room temperature.
-
Stoichiometry: Target 1.1 equivalents of Oxalic Acid.
-
-
Precipitation: The solution will darken. Slowly add anhydrous Diethyl Ether (15 mL) to induce crystallization.
-
Aging: Allow the mixture to stand at 4°C for 12 hours. Red/orange crystals of This compound will form.[]
-
Filtration: Filter under vacuum (using a sintered glass funnel). Wash the cake with cold Ether/Methanol (3:1).
-
Drying: Dry under high vacuum at ambient temperature (avoid heat).
Yield: Typically 70-80% conversion from base.[]
Part 4: Analytical Data Profile (The Standard)
Researchers using this oxalate salt as a reference standard for Doxorubicin purity should observe the following parameters:
| Parameter | Specification | Notes |
| Appearance | Dark Red/Orange Crystalline Solid | Distinct from the lighter red of Doxorubicin HCl.[] |
| Molecular Formula | The salt includes one oxalate moiety.[] | |
| HPLC Retention | RRT ~1.4 - 1.6 (vs Doxorubicin) | More lipophilic due to lack of 4-OMe group.[] |
| UV/Vis ( | 495 nm, 530 nm | Bathochromic shift compared to Doxorubicin due to phenolic 4-OH.[] |
| Solubility | DMSO, Methanol | Poorly soluble in water compared to HCl salt. |
Part 5: Visualizing the Discovery & Workflow
Diagram 1: The Anthracycline Family Tree
This diagram illustrates the convergence of the Soviet (Gause) and Italian (Arcamone) discoveries leading to 14-Hydroxy Carminomycin.
Caption: The convergence of Soviet natural product discovery and Western synthetic chemistry resulting in the 14-Hydroxy Carminomycin scaffold.[]
Diagram 2: The Synthesis & Isolation Workflow
The technical pathway to isolate the Oxalate standard.
Caption: Step-by-step synthetic protocol for converting Carminomycin into the stable this compound standard.
References
-
Gause, G. F., et al. (1973).[][4][5] "Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.[2][4][5] nov." Antibiotiki, 18(8), 675-678.[][4][5]
-
Arcamone, F. (1978). "Doxorubicin: Anticancer Antibiotics."[2][6] Medicinal Chemistry, Vol 17. Academic Press. (Foundational text on 14-hydroxylation chemistry).
-
BOC Sciences. (2024). "this compound Product Specifications." Chemical Catalog.
-
Olsuf'eva, E. N., et al. (1982).[][7] "Production of 14-substituted derivatives of carminomycin and rubomycin." Antibiotiki, 27(10), 732-7.[][7]
-
Minotti, G., et al. (2004).[] "Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity." Pharmacological Reviews, 56(2), 185-229.[]
Sources
- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [Production of antineoplastic antibiotic carminomycin by Actinomadura carminata sp.nov] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Species: Actinomadura carminata [lpsn.dsmz.de]
- 6. Anthracyclines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. [Production of 14-substituted derivatives of carminomycin and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 14-Hydroxy Carminomycin Oxalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 14-Hydroxy Carminomycin, a potent anthracycline antibiotic. While a specific CAS number for the oxalate salt is not readily found in public databases, this document focuses on the core compound's identifiers, its mechanism of action, relevant experimental protocols, and the general handling considerations for its oxalate salt form.
Section 1: Chemical Identity and Properties
14-Hydroxy Carminomycin, also known as Desmethyldoxorubicin, is a significant member of the anthracycline class of compounds, which are widely recognized for their efficacy as cancer chemotherapeutics.[1][2]
Key Identifiers for 14-Hydroxy Carminomycin:
| Identifier | Value |
| CAS Number | 69401-50-9[3][4] |
| Molecular Formula | C26H27NO11[3][4] |
| Molecular Weight | 529.49 g/mol [3][4] |
| Synonyms | (8S,10S)-10-[(3-Amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-7,8,9,10-tetrahydro-1,6,8,11-tetrahydroxy-8-(hydroxyacetyl)-5,12-naphthacenedione, Desmethyldoxorubicin[3][5] |
Note on the Oxalate Salt: While a dedicated CAS number for 14-Hydroxy Carminomycin Oxalate is not prominently available, the oxalate form is utilized to enhance stability and solubility. The properties of the active pharmaceutical ingredient (API) are primarily dictated by the 14-Hydroxy Carminomycin moiety. When working with the oxalate salt, it is crucial to consider the general handling precautions for oxalate compounds, which includes avoiding dust generation and using adequate ventilation.[6][7]
Section 2: Mechanism of Action - A Dual Assault on Cancer Cells
The antitumor activity of 14-Hydroxy Carminomycin, like other anthracyclines, is primarily attributed to its interaction with DNA and key cellular enzymes.[1][2] The core mechanism involves two critical processes:
-
DNA Intercalation: The planar anthraquinone core of the molecule inserts itself between the base pairs of the DNA double helix.[1][8] This intercalation physically obstructs the processes of DNA replication and transcription, ultimately inhibiting the synthesis of new DNA and RNA.[1][9] This disruption is particularly detrimental to rapidly proliferating cancer cells.[2]
-
Topoisomerase II Poisoning: 14-Hydroxy Carminomycin acts as a potent inhibitor of topoisomerase II.[1][10] This enzyme is responsible for creating transient double-strand breaks in DNA to manage topological stress during replication and transcription. The drug stabilizes the covalent complex formed between topoisomerase II and DNA, preventing the re-ligation of the DNA strands.[1] This leads to an accumulation of DNA double-strand breaks, triggering apoptotic cell death.[2][10]
Caption: Mechanism of action of 14-Hydroxy Carminomycin.
Section 3: Experimental Protocol - In Vitro Cytotoxicity Assay
This protocol outlines a standard methodology to assess the cytotoxic effects of this compound on a cancer cell line, such as MCF-7 (human breast adenocarcinoma).
Materials:
-
This compound
-
MCF-7 cancer cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of media.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the different drug concentrations to the respective wells. Include a vehicle control (media with DMSO) and a blank (media only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the drug concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
Caption: Workflow for in vitro cytotoxicity assessment.
Section 4: Synthesis and Derivatives
The synthesis of 14-Hydroxy Carminomycin and its derivatives is an active area of research aimed at improving efficacy and reducing toxicity.[11][12] For instance, novel carbohydrate derivatives have been developed to enhance the therapeutic profile of the parent compound.[] The production of 14-substituted derivatives of carminomycin has been explored to modulate its biological activity.[11]
Section 5: Clinical Significance and Therapeutic Potential
Carminomycin and its derivatives have demonstrated significant antitumor effects in various cancer models.[12][14] Clinical studies have investigated the efficacy of carminomycin in treating different types of cancers, with dose-limiting toxicities such as myelosuppression being a key consideration.[15] The development of new analogs and drug delivery systems, such as antibody-drug conjugates, holds promise for improving the therapeutic index of this class of compounds.[16]
Section 6: Handling and Storage of Oxalate Salts
When working with this compound, it is imperative to follow safety protocols for handling potent cytotoxic compounds and oxalate salts.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, a lab coat, and eye protection.
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.[6][7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry place, protected from moisture.[6][7]
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep or vacuum the material into a suitable disposal container.[6]
References
-
Anthracycline - Wikipedia. Available from: [Link]
-
Pollakis, G., et al. (1984). Anthracycline antibiotics. Interaction with DNA and nucleosomes and inhibition of DNA synthesis. PubMed. Available from: [Link]
-
14-Hydroxy Carminomycin | 69401-50-9. Pharmaffiliates. Available from: [Link]
-
El-Aneed, A., et al. (2009). Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics. National Institutes of Health. Available from: [Link]
-
Sugiura, Y., et al. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Sugiura, Y., et al. (1990). DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores. PNAS. Available from: [Link]
-
Desmethyl doxorubicin (14-Hydroxycarminomycin). Axios Research. Available from: [Link]
-
Olsuf'eva, E. N., et al. (1982). [Production of 14-substituted derivatives of carminomycin and rubomycin]. Antibiotiki. Available from: [Link]
-
Preobrazhenskaya, M. N., et al. (2006). Second generation drugs-derivatives of natural antitumor anthracycline antibiotics daunorubicin, doxorubicin and carminomycin. ResearchGate. Available from: [Link]
-
Tevyashova, A. N., et al. (2004). Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants. The Journal of Antibiotics. Available from: [Link]
-
A Comprehensive Review of the Antitumor Properties and Mechanistic Insights of Duocarmycin Analogs. MDPI. Available from: [Link]
-
ANTITUMOR EFFECT OF NEW CONJUGATES OF ANTHRACYCLINE ANTIBIOTIC CARMINOMYCIN BOUND TO CHITOSAN. Macedonian Journal of Chemistry and Chemical Engineering. Available from: [Link]
-
Material Safety Data Sheet - Calcium oxalate monohydrate, 98%. Cole-Parmer. Available from: [Link]
-
CARUBICIN HYDROCHLORIDE. Inxight Drugs. Available from: [Link]
-
Comis, R. L., et al. (1982). A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States. Cancer Research. Available from: [Link]
-
Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. RSC Advances. Available from: [Link]
-
sodium oxalate. s d fine-chem limited. Available from: [Link]
-
SODIUM OXALATE AR. Loba Chemie. Available from: [Link]
-
Oxalic acid soluble salts: Human health tier II assessment. Australian Government Department of Health. Available from: [Link]
-
Raw data for new compounds described in the paper "Enantioselective de novo synthesis of 14-hydroxy-6-oxomorphinans". University of Nottingham. Available from: [Link]
-
Carubicin. PubChem. Available from: [Link]
-
Carubicin. Wikipedia. Available from: [Link]
-
Improved synthesis of 14-hydroxy opioid pharmaceuticals and intermediates. ResearchGate. Available from: [Link]
-
Carminomycin(1+). PubChem. Available from: [Link]
-
[Mechanism of the action of carminomycin]. Antibiotiki. Available from: [Link]
Sources
- 1. Anthracycline - Wikipedia [en.wikipedia.org]
- 2. Synthesis and DNA-binding affinity studies of glycosylated intercalators designed as functional mimics of the anthracycline antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 14-Hydroxy Carminomycin price,buy 14-Hydroxy Carminomycin - chemicalbook [m.chemicalbook.com]
- 5. Desmethyl doxorubicin (14-Hydroxycarminomycin) - CAS - 69401-50-9 | Axios Research [axios-research.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. lobachemie.com [lobachemie.com]
- 8. DNA intercalation and cleavage of an antitumor antibiotic dynemicin that contains anthracycline and enediyne cores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anthracycline antibiotics. Interaction with DNA and nucleosomes and inhibition of DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. [Production of 14-substituted derivatives of carminomycin and rubomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. mjcce.org.mk [mjcce.org.mk]
- 15. A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
Technical Guide: Metabolic Pathway & Bio-Disposition of 14-Hydroxy Carminomycin Oxalate
[1][2][3]
Executive Summary & Compound Identity
14-Hydroxy Carminomycin Oxalate is a high-value anthracycline derivative, chemically identified as the oxalate salt of 4-demethyldoxorubicin .[][2][3] It occupies a critical structural space between Carminomycin (Carubicin) and Doxorubicin.[][2][3]
-
Parent Scaffold: Carminomycin (4-demethyldaunorubicin).[][2][3]
-
Structural Modification: Hydroxylation at the C-14 position (similar to the conversion of Daunorubicin to Doxorubicin).[][2][3][4]
-
Chemical Significance: The absence of the C-4 methoxy group (characteristic of Doxorubicin) enhances metal ion chelation and alters lipophilicity, while the C-14 hydroxyl group increases polarity and antitumor potency compared to Carminomycin.[][2][3]
-
Role of Oxalate: The oxalate counterion is utilized to stabilize the basic amino group of the daunosamine sugar, enhancing solubility and shelf-stability compared to the hydrochloride forms often used in anthracyclines.[]
This guide details the metabolic fate of the active moiety (14-Hydroxy Carminomycin) in biological systems, focusing on enzymatic transformations, reactive intermediate formation, and experimental validation protocols.[][2][3]
The Metabolic Landscape
Upon physiological dissolution, the oxalate salt dissociates.[][3] The metabolic fate of the active pharmaceutical ingredient (API), 14-Hydroxy Carminomycin, follows three divergent pathways governed by cytosolic and microsomal enzymes.[][2][3]
Pathway A: C-13 Carbonyl Reduction (Major Pathway)
The primary metabolic route involves the two-electron reduction of the C-13 ketone side chain to a secondary alcohol.[][2][3] This is analogous to the conversion of Doxorubicin to Doxorubicinol.[3]
-
Enzymes: Cytosolic Carbonyl Reductases (CBR1, CBR3) and Aldo-Keto Reductases (AKR1A1, AKR1C3).[][2][3]
-
Product: 14-Hydroxy Carminomycinol (13-Dihydro-4-demethyldoxorubicin).[][2][3]
-
Significance: This metabolite retains cytotoxicity but often exhibits altered cardiac accumulation kinetics, contributing to chronic cardiotoxicity.[][2][3]
Pathway B: Reductive Deglycosylation (Inactivation)
Under anaerobic conditions, or mediated by specific glycosidases, the glycosidic bond between the aglycone (tetracene ring) and the amino sugar (daunosamine) is cleaved.[][2][3]
-
Product: 7-Deoxy-14-Hydroxy Carminomycinone (Aglycone).[][2][3]
-
Significance: This represents a detoxification pathway as the aglycone lacks the DNA intercalation and topoisomerase II inhibition potency of the glycoside.
Pathway C: Semiquinone Radical Formation (Toxicity)
A one-electron reduction of the quinone moiety creates a transient free radical.[][2][3]
-
Enzymes: NADPH-Cytochrome P450 Reductase, Xanthine Oxidase.[][2][3]
-
Mechanism: The semiquinone radical rapidly reacts with molecular oxygen (
) to regenerate the parent quinone, producing Superoxide Anions ( ).[][2][3] -
Significance: This "Redox Cycling" generates oxidative stress, lipid peroxidation, and is the primary driver of anthracycline-induced cardiomyopathy.[][2][3]
Visualization: Metabolic Pathway Map[1][3]
Figure 1: The tripartite metabolic fate of 14-Hydroxy Carminomycin, highlighting the balance between bioactivation (alcohol formation), inactivation (deglycosylation), and toxicity (redox cycling).[][2][3][5][6]
Experimental Characterization Protocols
To validate the metabolic profile of this compound, the following in vitro workflows are recommended. These protocols prioritize the stability of the labile hydroxy-quinone structure.[][2]
Protocol 1: Microsomal Stability & Metabolite Profiling[1]
Objective: Determine intrinsic clearance (
Reagents:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).[][2][3]
-
NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).[][2][3]
-
Test Compound: this compound (dissolved in DMSO, final conc <0.1%).[][2][3]
-
Quenching Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.[][2][3]
Step-by-Step Methodology:
-
Pre-Incubation:
-
Initiation:
-
Sampling:
-
Aliquot samples at
minutes.
-
-
Quenching:
-
Analysis (LC-MS/MS):
Protocol 2: Reactive Oxygen Species (ROS) Generation Assay
Objective: Quantify the redox cycling potential (Pathway C) compared to Doxorubicin.[][2][3]
-
System: Cell-free system containing NADPH-P450 Reductase and Acetylated Cytochrome C.[][2][3]
-
Mechanism: Superoxide generated by the semiquinone reduces Ferricytochrome C (
) to Ferrocytochrome C ( ).[][2][3] -
Readout: Monitor absorbance increase at 550 nm over time.
-
Calculation: Use the extinction coefficient of reduced Cytochrome C (
) to calculate nanomoles of produced per minute.[][2][3]
Visualization: Experimental Workflow
Figure 2: Standardized workflow for assessing the metabolic stability and metabolite identification of 14-Hydroxy Carminomycin.
Quantitative Data Summary (Reference Values)
The following table summarizes expected physicochemical and metabolic parameters based on structural analogs (Doxorubicin/Carminomycin) for comparative analysis.
| Parameter | 14-Hydroxy Carminomycin | Doxorubicin (Reference) | Biological Implication |
| Molecular Weight (Free Base) | ~529.5 g/mol | 543.5 g/mol | Slightly lower MW facilitates diffusion.[][2][3] |
| Lipophilicity (LogP) | Higher than Dox | 1.27 | Lack of 4-OMe increases lipophilicity; higher tissue uptake.[][2][3] |
| Primary Metabolite | 13-Dihydro derivative | Doxorubicinol | Both metabolites are cardiotoxic.[][2][3] |
| Redox Potential | High | High | Strong driver of oxidative stress.[2][3] |
| DNA Binding Affinity | High | High | Potent Topo II inhibition.[][2][3] |
References
-
Minotti, G., et al. (2004). Anthracyclines: Molecular Advances and Pharmacologic Developments in Antitumor Activity and Cardiotoxicity.[][2][3] Pharmacological Reviews.[][2][3] Available at: [Link]
-
Blum, R.H., & Carter, S.K. (1974). Adriamycin: A New Anticancer Drug with Significant Clinical Activity.[][2][3] Annals of Internal Medicine.[2][3] (Foundational reference for 14-hydroxy anthracycline metabolism).
-
PubChem. Carubicin (Carminomycin) Compound Summary. National Library of Medicine.[2][3] Available at: [Link][][2][3]
-
Kassner, N., et al. (2008). Carbonyl Reductase 1 is the Predominant Doxorubicin Reductase in the Human Liver.[2][3] Drug Metabolism and Disposition.[2][3][5][7][8][9] Available at: [Link]
Sources
- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Carminomycin(1+) | C26H28NO10+ | CID 86289112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Drug Metabolism in the Cytotoxicity and Clinical Efficacy of Anthracyclines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4421851A - Antitumor antibiotics - Google Patents [patents.google.com]
- 7. Comparative pharmacokinetics and metabolism of doxorubicin and 4-demethoxy-4'-O-methyldoxorubicin in tumor-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The Complex Dynamic of Phase I Drug Metabolism in the Early Stages of Doxorubicin Resistance in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and metabolism of 4'-iodo-4'-deoxy-doxorubicin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust HPLC Method for the Analysis of 14-Hydroxy Carminomycin Oxalate
Abstract
This application note details the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of 14-Hydroxy Carminomycin Oxalate. As a key impurity and analogue of potent anthracycline antibiotics like Doxorubicin and Carminomycin, its accurate determination is critical for quality control and drug development.[1] This guide provides a comprehensive, step-by-step protocol derived from the known physicochemical properties of anthracyclines and established chromatographic principles. The method utilizes a C18 stationary phase with a gradient elution of an acidified mobile phase and UV-Vis detection, ensuring high sensitivity and specificity. The causality behind each methodological choice is explained to empower researchers to adapt and troubleshoot the method effectively.
Introduction
14-Hydroxy Carminomycin is an anthracycline antibiotic and a semisynthetic analog of Carminomycin.[1] It is structurally related to Doxorubicin and is often considered an impurity in its synthesis.[1] The anthracycline class of compounds are renowned for their potent antineoplastic activity, which is primarily mediated through intercalation into DNA and inhibition of topoisomerase II.[2] Given the potent biological activity and potential toxicity of such compounds, the development of precise and reliable analytical methods for their quantification is paramount in pharmaceutical research and quality control settings.
The oxalate salt form of 14-Hydroxy Carminomycin enhances its solubility compared to the free base, a crucial factor for sample preparation and chromatographic analysis.[1] This application note addresses the need for a validated analytical method by providing a detailed guide for its analysis by RP-HPLC, a technique widely employed for the analysis of anthracyclines due to its versatility and robustness.[3][4][5]
Physicochemical Properties & Analytical Considerations
Understanding the analyte's properties is the foundation of logical method development.
| Property | Value / Characteristic | Implication for HPLC Method Development |
| Molecular Formula | C28H29NO15 (Oxalate Salt)[1] | High molecular weight suggests that a stationary phase with good mass transfer characteristics is beneficial. |
| Molecular Weight | 619.53 g/mol [1] | Influences diffusion rates and chromatographic behavior. |
| Appearance | Red Solid[1] | The color indicates strong absorbance in the visible light spectrum, making UV-Vis detection highly suitable. |
| Solubility | Slightly soluble in DMSO and Methanol.[1] | Dictates the choice of diluent for sample and standard preparation. A mobile phase-matched diluent is ideal. |
| Structure | Polycyclic aromatic quinone with a daunosamine sugar moiety.[1] | The planar aromatic core provides hydrophobicity, making it well-suited for reversed-phase chromatography (e.g., C18 column). The amino sugar group's charge is pH-dependent. |
| UV/Vis Absorbance | Strong chromophore.[1] Anthracyclines typically absorb around 480 nm.[6][7][8] | Provides a clear basis for detection. Wavelength selection is a key parameter to optimize for sensitivity. |
| Counterion | Oxalate | The presence of oxalic acid, a dicarboxylic acid, can influence the analyte's interaction with the stationary phase. Mobile phase pH control is critical to ensure consistent protonation of both the analyte and any residual silanols on the column. |
Method Development Strategy: The Scientific Rationale
A successful HPLC method is not accidental; it is the result of a systematic approach where each parameter is chosen for a specific scientific reason. The overall strategy for developing this method is outlined below.
Caption: A logical workflow for systematic HPLC method development.
3.1. Column Selection: The Separation Core
-
Choice: A C18 (octadecylsilane) column is selected as the primary stationary phase.
-
Rationale: this compound possesses a large, hydrophobic tetracyclic core, making it ideally suited for retention by the nonpolar C18 chains in reversed-phase chromatography.[9][10] This is the most common and successful approach for separating anthracycline antibiotics.[11] A column with dimensions of 4.6 x 150 mm and a 5 µm particle size provides a good balance of efficiency, resolution, and backpressure for initial development.
3.2. Mobile Phase Selection: The Elution Engine
-
Aqueous Phase: A low-concentration, acidified buffer is necessary. We select 0.1% Formic Acid in water.
-
Rationale: The amino group on the daunosamine sugar moiety has a pKa that requires an acidic pH to remain consistently protonated. This prevents peak tailing caused by interactions with residual, negatively charged silanol groups on the silica support. Formic acid is volatile, making it compatible with mass spectrometry (LC-MS) if this detection method is desired later.
-
-
Organic Modifier: Acetonitrile (ACN) is chosen over methanol.
-
Rationale: ACN generally provides better peak shape for complex molecules, has a lower viscosity (leading to lower backpressure), and a more favorable UV cutoff compared to methanol.[12] A scouting gradient is essential to determine the optimal elution conditions.
-
-
Gradient Elution: A gradient is chosen over an isocratic method.
-
Rationale: For analyzing a primary compound along with its potential impurities or degradants, a gradient elution (where the percentage of organic solvent is increased over time) provides the best resolution across a wide range of polarities and shortens the analysis time.[10]
-
3.3. Detection Wavelength (λ): Maximizing Sensitivity
-
Choice: UV-Vis detection at 480 nm.
-
Rationale: As a red-colored compound, this compound has a strong absorbance in the visible region.[1] Spectroscopic studies of related anthracyclines like doxorubicin and carminomycin confirm a maximum absorption (λmax) around 480-490 nm.[6][7][8] This wavelength provides high sensitivity and selectivity, as many potential interfering compounds or excipients do not absorb light in this region. A Diode Array Detector (DAD) should be used during method development to confirm the λmax and to check for peak purity.
Detailed Application & Protocols
4.1. Required Instrumentation and Materials
-
Instrumentation: HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade or higher)
-
Formic Acid (LC-MS grade)
-
Methanol (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
4.2. Protocol 1: Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of deionized water. Mix thoroughly and degas.
-
Mobile Phase B (Organic): Use HPLC-grade Acetonitrile. Degas before use.
-
Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio. This ensures compatibility with the initial HPLC conditions and promotes good peak shape.
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh approximately 5 mg of this compound reference standard into a 25 mL amber volumetric flask. Dissolve in and dilute to volume with the Sample Diluent. Protect from light.
-
Working Standard Solution (e.g., 20 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL amber volumetric flask and dilute to volume with the Sample Diluent.
-
Sample Preparation: Prepare the sample to be tested at a target concentration of approximately 20 µg/mL using the Sample Diluent. Filter through a 0.45 µm syringe filter before injection.
4.3. Protocol 2: HPLC Chromatographic Conditions
The following table summarizes the optimized starting conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 480 nm |
| Injection Volume | 10 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 22.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability and Method Validation
To ensure the reliability of results, the method must be validated according to established guidelines such as those from the International Council for Harmonisation (ICH).[4][11]
5.1. System Suitability Testing (SST) Before running any samples, the system's performance must be verified. This is typically done by making five replicate injections of the working standard solution.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, indicating good chromatographic performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% | Demonstrates the precision of the injector and the detector's response. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability and precision of the pumping system. |
5.2. Method Validation Workflow A validated method provides documented evidence that the procedure is suitable for its intended purpose.[4]
Caption: Key parameters for analytical method validation per ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated through forced degradation studies (acid, base, oxidation, heat, light) to ensure degradants do not co-elute with the main peak.
-
Linearity: A minimum of five concentrations are prepared to demonstrate a linear relationship between concentration and peak area.[4]
-
Accuracy: Determined by spiking a placebo matrix with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.
-
Precision: Assessed at two levels: repeatability (multiple analyses on the same day) and intermediate precision (analyses on different days, by different analysts, or on different equipment).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH, flow rate, and column temperature.[9]
Conclusion
This application note presents a scientifically grounded, robust RP-HPLC method for the analysis of this compound. By employing a C18 column with an acidified water/acetonitrile gradient and UV detection at 480 nm, this method provides the necessary specificity, precision, and reliability for quality control and research applications. The detailed protocols and scientific rationale behind the method development choices offer researchers a solid foundation for implementing and adapting this procedure in their own laboratories. Adherence to the system suitability and method validation principles outlined will ensure compliance with regulatory standards.
References
-
Colombo, R., et al. (2005). A HPLC method for the simultaneous determination of seven anthracyclines. Journal of Pharmaceutical and Biomedical Analysis, 39(1-2), 305-9. Retrieved from [Link]
-
ICH. (1995). Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. Retrieved from [Link]
-
Sadeg, N., & Demircan, S. (1981). Analysis of carminomycin in human serum by fluorometric high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 223(1), 155-164. Retrieved from [Link]
-
Mahnik, S. N., et al. (2007). Development of an analytical method for the determination of anthracyclines in hospital effluents. Water Research, 41(14), 3143-3151. Retrieved from [Link]
-
United States Pharmacopeia. (n.d.). General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. National Library of Indonesia. Retrieved from [Link]
-
ZirChrom Separations, Inc. (2004). Method Development Guide. Retrieved from [Link]
-
PubChem. (n.d.). Carubicin. National Center for Biotechnology Information. Retrieved from [Link]
-
Hu, M., et al. (2018). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America, 36(9), 634-643. Retrieved from [Link]
-
National Cancer Institute. (n.d.). Carubicin. NCI Thesaurus. Retrieved from [Link]
-
Sharma, P., et al. (2015). HPLC method development and validation: an overview. International Journal of Pharmaceutical Sciences and Research, 6(10), 4064-4074. Retrieved from [Link]
-
Singh, S., et al. (2013). HPLC method development and validation: a review. Journal of Pharmaceutical and Biomedical Analysis, 76, 1-13. Retrieved from [Link]
-
El-Esved, B., et al. (2021). Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology. Molecules, 26(9), 2697. Retrieved from [Link]
-
Turito. (2022, August 10). Oxalic Acid - Structure, Properties, Uses. Retrieved from [Link]
-
Fojt, L., et al. (2016). Spectroscopic studies of anthracyclines: Structural characterization and in vitro tracking. Journal of Pharmaceutical and Biomedical Analysis, 128, 293-303. Retrieved from [Link]
-
Hilaris Publisher. (2022). Anthracycline in Medicinal Chemistry: Chemistry, SARs, Mechanism of Cardiotoxicity and Preventive Strategies. Journal of Medicinal Chemistry. Retrieved from [Link]
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. uni-onward.com.tw [uni-onward.com.tw]
- 6. Chemometric Analysis of UV-Visible Spectral Fingerprints for the Discrimination and Quantification of Clinical Anthracycline Drug Preparation Used in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. scispace.com [scispace.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 12. hplc.eu [hplc.eu]
pharmacokinetic analysis of 14-Hydroxy Carminomycin Oxalate
Application Note & Protocol
Pharmacokinetic Analysis of 14-Hydroxy Carminomycin Oxalate in Preclinical Models
Abstract
This document provides a comprehensive guide for conducting a preclinical pharmacokinetic (PK) analysis of this compound, a potent anthracycline derivative.[] As a compound related to Carminomycin (Carubicin), understanding its absorption, distribution, metabolism, and excretion (ADME) profile is critical for its development as a potential therapeutic agent.[2][3] This application note details a robust methodology for sample collection, preparation, and bioanalysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a gold-standard technique for its sensitivity and specificity.[4][5] The protocols are designed for researchers in drug discovery and development, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.
Introduction: Scientific & Strategic Context
This compound belongs to the anthracycline class of antibiotics, which are renowned for their antineoplastic activity.[][3] Their primary mechanism of action involves DNA intercalation and the inhibition of topoisomerase II, which disrupts DNA replication and repair in rapidly proliferating cancer cells.[3] The parent compound, Carminomycin, has shown clinical activity against various cancers but also presents challenges such as dose-limiting toxicity.[2][6]
The 14-hydroxy substitution and oxalate salt formulation are designed to improve physicochemical properties like solubility, potentially altering the drug's pharmacokinetic profile.[] A thorough PK analysis is paramount to:
-
Establish a clear dose-exposure relationship.
-
Identify major metabolic pathways. Clinical studies of the parent compound, Carminomycin, show it is rapidly metabolized to Carminomycinol, which has a significantly longer elimination half-life (50 hours vs. 6-10 hours for the parent).[6] It is critical to simultaneously quantify 14-Hydroxy Carminomycin and its putative primary metabolite, 14-Hydroxy Carminomycinol.
-
Inform toxicology studies by correlating exposure levels with observed adverse effects.
-
Provide foundational data for predicting human pharmacokinetics and establishing first-in-human dosing regimens.
Proposed Metabolic Pathway
The primary metabolic pathway for many anthracyclines involves the reduction of a ketone group in the side chain by cytosolic aldo-keto reductases. Based on data from Carminomycin, we hypothesize a similar pathway for 14-Hydroxy Carminomycin.
Caption: Hypothesized metabolic reduction of 14-Hydroxy Carminomycin.
Preclinical Pharmacokinetic Study Design
This section outlines a robust design for an intravenous (IV) PK study in a rodent model, which serves to characterize the disposition, metabolism, and elimination of the drug, independent of absorption factors.
Experimental Rationale
-
Animal Model: Sprague-Dawley rats (n=5 per time point) are selected as they are a standard model for pharmacokinetic and toxicology studies, with extensive historical data available.
-
Route of Administration: A single IV bolus dose via the tail vein is chosen to ensure 100% bioavailability, providing a direct measure of systemic clearance and volume of distribution.
-
Dosing: A dose of 2 mg/kg is proposed. This is a starting point and should be justified by prior in vitro cytotoxicity or in vivo efficacy/toxicology data. The drug should be formulated in a sterile, apyrogenic vehicle (e.g., 5% Dextrose in Water).
-
Biological Matrix: Plasma is the matrix of choice for measuring circulating drug concentrations. Blood should be collected into tubes containing K2-EDTA as an anticoagulant to prevent clotting.
Blood Sampling Protocol
Objective: To capture the full PK profile, including the rapid distribution phase and the slower elimination phase.
-
Administer a single 2 mg/kg IV bolus dose of this compound.
-
Collect approximately 200 µL of whole blood via tail vein or saphenous vein bleeding at the following time points:
-
Pre-dose (0 min)
-
Post-dose: 2, 5, 15, 30 minutes (Distribution Phase)
-
Post-dose: 1, 2, 4, 8, 12, 24 hours (Elimination Phase)
-
-
Immediately place blood samples into K2-EDTA tubes and invert gently 8-10 times.
-
Store samples on ice to minimize enzymatic degradation.
-
Within 30 minutes of collection, centrifuge the blood at 2,000 x g for 10 minutes at 4°C.
-
Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.
-
Store plasma samples at -80°C until bioanalysis.
Bioanalytical Method: LC-MS/MS Quantification
The quantification of 14-Hydroxy Carminomycin and its primary metabolite in plasma will be achieved using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
Materials & Reagents
-
Reference Standards: this compound, 14-Hydroxy Carminomycinol.
-
Internal Standard (IS): A structurally similar but isotopically labeled compound (e.g., ¹³C₆-Doxorubicin) or a related anthracycline not present in the study (e.g., Daunorubicin). The IS is critical for correcting variations in sample recovery and instrument response.
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS Grade).
-
Additives: Formic Acid (FA), Ammonium Acetate.
-
Consumables: 96-well deep-well plates, SPE cartridges (e.g., Oasis HLB), HPLC vials, analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
Protocol 1: Plasma Sample Preparation
This protocol uses protein precipitation, a straightforward and effective method for removing high-abundance proteins from plasma.
-
Thaw Samples: Thaw plasma samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a 96-well plate, aliquot 50 µL of each plasma sample.
-
Add Internal Standard: Add 10 µL of the working Internal Standard solution (e.g., 100 ng/mL Daunorubicin in 50% MeOH) to every well except for the "double blank" (matrix with no drug or IS).
-
Protein Precipitation: Add 200 µL of cold ACN containing 0.1% FA to each well. The acid helps in protein denaturation and improves the stability of anthracyclines.
-
Vortex: Mix the plate on a plate shaker for 10 minutes at 1000 rpm. This ensures thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the plate at 4,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer 150 µL of the supernatant to a new 96-well plate or HPLC vials.
-
Evaporate (Optional): If higher sensitivity is needed, the supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in 100 µL of mobile phase A.
-
Inject: The plate is now ready for injection into the LC-MS/MS system.
Protocol 2: LC-MS/MS Instrumental Analysis
The following are suggested starting parameters and must be optimized for the specific instrument used.
| Parameter | Suggested Condition | Rationale |
| LC System | UPLC/HPLC System | Provides high-resolution separation. |
| Analytical Column | C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) | Standard for separating moderately polar compounds like anthracyclines. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes better peak shape and ionization efficiency in positive ion mode. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting analytes from the C18 column. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and re-equilibrate for 1 min. | A gradient is necessary to elute the analytes with good peak shape and separate them from matrix components. |
| Injection Volume | 5 µL | Small volume to prevent peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis due to its sensitivity and specificity in MRM mode. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | Anthracyclines contain an amino group that is readily protonated, making ESI+ the ideal ionization mode. |
| MRM Transitions | Hypothetical values below; must be optimized empirically by infusing pure standards.14-OH Carminomycin: Q1 528.2 -> Q3 397.114-OH Carminomycinol: Q1 530.2 -> Q3 397.1IS (Daunorubicin): Q1 528.2 -> Q3 321.1 | Multiple Reaction Monitoring (MRM) provides exquisite selectivity. The precursor ion (Q1) is selected, fragmented, and a specific product ion (Q3) is monitored. This filters out chemical noise, increasing the signal-to-noise ratio. |
Data Analysis & Pharmacokinetic Modeling
Data Processing
-
Calibration Curve: Construct a calibration curve by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibration standards. A linear regression with 1/x² weighting is typically used. The curve must have an R² value > 0.99.
-
Quantification: Determine the concentration of the analytes in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
Pharmacokinetic Parameter Calculation
The plasma concentration-time data will be analyzed using non-compartmental analysis (NCA) with software such as Phoenix® WinNonlin®.
| PK Parameter | Description | Significance |
| Cₘₐₓ | Maximum observed plasma concentration. | Indicates the peak exposure to the drug. |
| Tₘₐₓ | Time at which Cₘₐₓ is observed. | For an IV bolus, this is the first time point post-dose. |
| AUC₀₋ₜ | Area Under the Curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule. | Represents the total drug exposure over the measured time interval. |
| AUC₀₋ᵢₙf | Area Under the Curve from time zero to infinity. | Represents the total drug exposure after a single dose. |
| t₁/₂ | Elimination half-life. | The time required for the plasma concentration to decrease by half. Governs the dosing interval. |
| CL | Systemic Clearance. | The volume of plasma cleared of the drug per unit of time. It is a measure of the body's efficiency in eliminating the drug. |
| Vd | Volume of Distribution. | An apparent volume that describes how the drug is distributed throughout the body. A large Vd suggests extensive tissue distribution. |
Overall Experimental Workflow
Caption: End-to-end workflow for the pharmacokinetic analysis.
References
- Mihich, E., et al. (1982). A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States. PubMed.
- BOC Sciences. This compound. BOC Sciences.
- Gorbunova, V. A. (1992). [Experience with using carminomycin in oncological clinical practice]. PubMed.
- Henry, M. C. (1979). The toxicological evaluation of carminomycin - an antineoplastic anthracycline antibiotic. Toxicology and Applied Pharmacology.
- National Center for Biotechnology Information. Carubicin. PubChem Compound Database.
- U.S. Environmental Protection Agency. Chapter 6: Analytical Methods. Agency for Toxic Substances and Disease Registry.
- Roskar, R., & Trdan, T. (2012). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. InTech.
Sources
- 2. [Experience with using carminomycin in oncological clinical practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. research.amanote.com [research.amanote.com]
- 6. A phase I and clinical pharmacology study of intravenously administered carminomycin in cancer patients in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
liquid chromatography conditions for 14-Hydroxy Carminomycin Oxalate
Application Note: Chromatographic Characterization & Quantification of 14-Hydroxy Carminomycin Oxalate
Executive Summary
14-Hydroxy Carminomycin (also known as 4-demethyldoxorubicin or carminomycinol in specific contexts) is a potent anthracycline antibiotic.[1][][3] Structurally, it represents the 14-hydroxylated derivative of carminomycin or the 4-demethylated analog of doxorubicin.[1][3] The oxalate salt form is frequently utilized in research reagents to enhance stability and solubility compared to the free base.[1][3]
This guide provides a rigorous analytical framework for the separation, identification, and quantification of this compound.[1][][3] The protocols leverage the amphoteric nature of the anthracycline core, optimizing mobile phase pH to suppress phenolic ionization while maintaining the amino sugar in a protonated state for reproducible Reverse-Phase (RP) retention.[1][][3]
Physicochemical Profile & Analytical Challenges
| Property | Description | Analytical Implication |
| Chemical Identity | 4-demethyldoxorubicin Oxalate | High structural homology to Doxorubicin.[1][][3] |
| Chromophore | Anthraquinone moiety | Strong UV absorbance at 233 nm, 254 nm, 480 nm .[1][3] |
| Fluorophore | Conjugated ring system | Native fluorescence (Ex: 480 nm / Em: 560 nm).[1][][3] |
| pKa Values | ~8.2 (Amine), ~10-12 (Phenols) | Critical: Mobile phase pH must be < 4.0 to prevent peak tailing.[1][][3] |
| Stability | Photosensitive; Hydrolytically unstable | Protect from light; Analyze samples within 24h of prep.[1][3] |
| Counterion | Oxalate (Dicarboxylic acid) | Oxalate elutes in the void volume on C18; transparent at 480 nm.[1][][3] |
Protocol A: HPLC-UV/Vis (Purity & Potency)
Recommended for Quality Control (QC), stability testing, and formulation analysis.[1][][3]
Chromatographic Conditions
-
System: Agilent 1260 Infinity II / Waters Alliance or equivalent.
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge BEH C18).[1][][3]
-
Mobile Phase A (MPA): 0.1% Formic Acid in Water (pH ~2.[1][3]7) OR 20 mM Ammonium Formate (pH 3.0 adjusted with Formic Acid).
-
Column Temperature: 30°C (Controlled).
-
Injection Volume: 10–20 µL.
-
Detection:
Gradient Program
Note: 14-Hydroxy Carminomycin is slightly more polar than Carminomycin due to the extra hydroxyl group.[1][][3]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Void elution) |
| 15.0 | 50 | 50 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Hold |
| 20.1 | 90 | 10 | Re-equilibration |
| 25.0 | 90 | 10 | End |
Protocol B: LC-MS/MS (Bioanalysis & Trace Impurities)
Recommended for biological matrices (plasma/tissue) or trace impurity identification.[1][][3]
Mass Spectrometry Settings
-
Ionization: Electrospray Ionization (ESI) – Positive Mode .[1][][3]
-
Rationale: The amino sugar readily protonates ([M+H]+).[1][3]
-
Precursor Ion: Calculate based on Free Base MW (approx. 529.5 Da).[1][][3] Monitor m/z 530.2 [M+H]+ .
-
Transitions (MRM):
LC Conditions (UHPLC)
-
Mobile Phase:
-
Gradient: Steep gradient (10% B to 90% B in 5 minutes).
Sample Preparation & Handling
Handling the Oxalate Salt
The oxalate salt dissociates in aqueous media.[1][][3] The oxalate ion (
-
Solvent: Dissolve standard in Water:Acetonitrile (50:50) or Methanol .[1][][3]
-
Stock Solution: Prepare 1 mg/mL stock in DMSO or Methanol (Store at -20°C).
-
Working Standard: Dilute stock into Mobile Phase A.
Extraction from Biological Matrix (Protein Precipitation)
-
Add 300 µL ice-cold Acetonitrile containing 0.1% Formic Acid .
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Inject supernatant directly or evaporate and reconstitute in Mobile Phase.[1][3]
Visualization: Separation Logic & Workflow
Figure 1: Anthracycline Separation Logic
This diagram illustrates the mechanistic interactions governing the separation of 14-Hydroxy Carminomycin from its oxalate counterion and impurities.[1][][3]
Caption: Mechanistic separation pathway showing the dissociation of the oxalate salt and selective retention of the anthracycline core.[1][][3]
Figure 2: Method Validation Workflow
Standardized workflow to ensure data integrity (ALCOA+) and method robustness.
Caption: Step-by-step validation logic ensuring the method meets regulatory standards for accuracy and precision.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing (> 1.5) | Silanol interaction with amine | Ensure MP pH is < 3.0; Use end-capped C18 column; Add 0.1% Triethylamine (TEA) if necessary (not for MS).[1][3] |
| Split Peaks | Sample solvent mismatch | Dissolve sample in mobile phase or weaker solvent (low % organic).[1][][3] |
| Low Sensitivity | Degradation / Adsorption | Use polypropylene vials (anthracyclines adsorb to glass); Protect from light.[1][][3] |
| Ghost Peaks | Carryover | Add a needle wash step with 50:50 Methanol:Water + 0.1% Formic Acid.[1][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 443831, Carubicin (Carminomycin).[1][][3] Retrieved from [Link][1][][3]
-
Tevyashova, A. N., et al. (2004). Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells.[1][][3] The Journal of Antibiotics.[1][][3] Retrieved from [Link]
-
Camaggi, C. M., et al. (1988). Analysis of doxorubicin and metabolites by liquid chromatography.[1][3] (Methodology adapted for 4-demethyl analogs).[1][][3] Cancer Chemotherapy and Pharmacology. Retrieved from [Link]
Sources
Application Notes and Protocols for 14-Hydroxy Carminomycin Oxalate: A Guide for Researchers
These application notes provide a comprehensive guide for the safe and effective handling, storage, and use of 14-Hydroxy Carminomycin Oxalate in a research setting. This document is intended for researchers, scientists, and drug development professionals familiar with handling potent cytotoxic compounds. The protocols and recommendations outlined herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.
Introduction to this compound
This compound is a potent anthracycline antibiotic and a semisynthetic analog of Carminomycin.[] Like other members of the anthracycline class, such as Doxorubicin, it is a cytotoxic agent with anti-tumor activity.[] Its mechanism of action involves the intercalation into DNA and the inhibition of topoisomerase II, leading to the disruption of DNA replication and repair, and ultimately inducing apoptosis in rapidly dividing cells.[2] This compound is a valuable tool in cancer research for studying drug resistance mechanisms, developing novel therapeutic strategies, and investigating the molecular basis of cytotoxicity.[]
Due to its cytotoxic nature, strict adherence to safety protocols is paramount when handling this compound. These notes provide detailed procedures for its storage, the preparation of solutions, and the safe disposal of waste to minimize exposure and ensure experimental reproducibility.
Material Characteristics and Storage
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Appearance | Red Solid | [] |
| Molecular Formula | C₂₈H₂₉NO₁₅ | |
| Molecular Weight | 619.53 g/mol | |
| Solubility | Slightly soluble in DMSO and Methanol | [] |
| Storage Temperature | -20°C | [] |
Long-Term and Short-Term Storage
Solid Compound:
-
Long-Term Storage: The solid form of this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture. For other anthracyclines, stability of the solid form is reported to be at least two years under these conditions.[3]
-
Short-Term Storage: For frequent use, the solid compound can be stored at -20°C. It is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation, which can degrade the compound.
Stock Solutions:
-
Long-Term Storage: For long-term storage, it is recommended to prepare aliquots of the stock solution in an appropriate solvent (e.g., DMSO) and store them at -80°C. Based on data for similar anthracyclines, solutions in DMSO can be stable for up to 6 months at -80°C.[4]
-
Short-Term Storage: For short-term use, aliquots of the stock solution can be stored at -20°C for up to one month.[4] It is advisable to avoid repeated freeze-thaw cycles to maintain the integrity of the compound.
The following diagram illustrates the decision-making process for the appropriate storage of this compound.
Caption: Decision tree for the proper storage of this compound.
Safe Handling and Personal Protective Equipment (PPE)
This compound is a potent cytotoxic agent and should be handled with extreme caution in a designated area, preferably within a certified chemical fume hood or a Class II biological safety cabinet, to prevent inhalation of the powder and exposure to aerosols.
Required Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of chemotherapy-grade nitrile gloves. Change the outer pair immediately if contaminated.
-
Lab Coat: A disposable, solid-front gown with long sleeves and tight-fitting cuffs is mandatory.
-
Eye Protection: Chemical safety goggles are required. A full-face shield should be worn if there is a risk of splashing.
-
Respiratory Protection: When handling the solid compound outside of a containment hood, a NIOSH-approved respirator (e.g., N95) is necessary.
The following diagram illustrates the proper workflow for handling cytotoxic compounds.
Caption: General workflow for handling cytotoxic compounds like this compound.
Protocols for Solution Preparation
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). For doxorubicin, a closely related compound, solubility in DMSO is approximately 10 mg/mL.[3]
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation: Perform all steps in a certified chemical fume hood or Class II biological safety cabinet. Ensure all materials are sterile.
-
Weighing: Carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 6.195 mg of the compound.
-
Dissolving: Add the appropriate volume of sterile DMSO to the vial containing the weighed compound. For 6.195 mg, add 1 mL of DMSO.
-
Mixing: Tightly cap the vial and vortex thoroughly until the compound is completely dissolved. The solution should be clear and red. Gentle warming in a water bath (up to 37°C) can aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
Preparation of Working Solutions
For cell-based assays, the DMSO stock solution should be further diluted in the appropriate cell culture medium to the final desired concentration. To avoid cellular toxicity from the solvent, the final concentration of DMSO in the culture medium should typically be kept below 0.5%.
Spill Management and Decontamination
In case of a spill, it is crucial to act quickly and safely to contain and decontaminate the affected area.
For small spills (less than 5 mL):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (double gloves, gown, eye protection), gently cover the spill with absorbent pads.
-
Carefully clean the area with a detergent solution, followed by water.
-
For chemical inactivation of residual anthracyclines, a solution of sodium hypochlorite (e.g., 0.5% to 5.25% available chlorine) can be used.[5] Allow a contact time of at least 15 minutes.
-
After decontamination with bleach, the area should be wiped with 70% ethanol to remove any corrosive residue.
-
All contaminated materials should be disposed of as cytotoxic waste.
For large spills (greater than 5 mL):
-
Evacuate the area and restrict access.
-
Contact the institution's Environmental Health and Safety (EHS) office immediately.
-
Only trained personnel with appropriate respiratory protection should attempt to clean up a large spill.
Waste Disposal
All materials that have come into contact with this compound, including unused solutions, contaminated labware, and PPE, must be disposed of as cytotoxic waste according to institutional and local regulations.
-
Solid Waste: Collect in designated, clearly labeled, puncture-resistant containers for cytotoxic waste.
-
Liquid Waste: Collect in a sealed, labeled container for chemical waste. Chemical inactivation of liquid waste containing anthracyclines can be achieved by treatment with sodium hypochlorite.[5]
References
- Monteith, D. K., & Cox, R. D. (1997). Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. International archives of occupational and environmental health, 70(6), 378–384.
- Castegnaro, M., De Méo, M., & Lagorio, S. (1997). Chemical degradation of wastes of antineoplastic agents. 2: Six anthracyclines: idarubicin, doxorubicin, epirubicin, pirarubicin, aclarubicin, and daunorubicin. International Archives of Occupational and Environmental Health, 70(6), 378-384.
- Sewell, G. J. (2006, October 5). Detergents and disinfectants currently used in hospital pharmacies: Abilities for removing and degrading cytotoxic drugs. GERPAC.
-
Karolinska Institutet. (2021, September 9). Decontamination using sodium hypochlorite. Retrieved from [Link]
- Ovid. (n.d.). Low dose shikonin and anthracyclines coloaded...: Journal of....
- Cayman Chemical. (n.d.).
- Dudnik, Iu. V., Ostanina, L. N., Koz'mian, L. I., & Gauze, G. G. (1974). [Mechanism of the action of carminomycin]. Antibiotiki, 19(6), 514–517.
- Daskal, Y., & Crooke, S. T. (1979). Acute ultrastructural effects of the antitumor antibiotic carminomycin on nucleoli of rat tissues. Cancer research, 39(9), 3429–3433.
-
National Center for Biotechnology Information. (n.d.). Carubicin. PubChem. Retrieved from [Link]
- Cayman Chemical. (n.d.).
- Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO)
- U.S. Food and Drug Administration. (n.d.).
- MedNexus. (2023, February 6). Carrimycin, a first in-class anti-cancer agent, targets selenoprotein H to induce nucleolar oxidative stress and inhibit ribosome biogenesis.
Sources
Troubleshooting & Optimization
Technical Support Center: 14-Hydroxy Carminomycin Oxalate
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 14-Hydroxy Carminomycin Oxalate. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical behavior of this complex molecule. 14-Hydroxy Carminomycin is also known as Doxorubicin, a potent anthracycline antibiotic used in chemotherapy[][2]. The oxalate salt form is often used to improve solubility and handling characteristics[]. Understanding its stability and degradation is paramount for ensuring the accuracy of experimental results and the safety and efficacy of potential drug formulations.
This guide moves beyond simple step-by-step instructions. It delves into the causality of experimental choices and provides the framework for developing robust, self-validating analytical systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
14-Hydroxy Carminomycin, like other anthracyclines, is susceptible to degradation through several key pathways. The molecular structure, containing a quinone-hydroquinone system, a glycosidic bond, and multiple hydroxyl groups, presents several points of vulnerability.
-
Hydrolytic Degradation: The molecule is particularly sensitive to pH. The glycosidic bond linking the daunosamine sugar to the aglycone (doxorubicinone) is prone to cleavage. This reaction is accelerated under acidic conditions, leading to the formation of the aglycone, which is devoid of antitumor activity[3][4][5]. Conversely, alkaline conditions also promote extensive degradation, often resulting in complex mixtures of products[3][4].
-
Oxidative Degradation: The quinone moiety can undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide[6][7]. These ROS can then attack the parent molecule, leading to a cascade of degradation products[6]. Forced degradation studies have shown that exposure to oxidizing agents like hydrogen peroxide results in multiple degradation products, including hydroperoxides and desacetyl derivatives[3][4]. This oxidative process is also a key mechanism behind the cardiotoxicity of anthracyclines[7].
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The chromophore of the molecule can absorb light energy, leading to the formation of excited states that can undergo various reactions, including oxidation and cleavage[8][9][10]. It is crucial to protect solutions from light during experiments and storage.
-
Thermal Degradation: Elevated temperatures accelerate all degradation pathways. While the molecule may show some stability at room temperature for short periods, long-term storage should be at low temperatures (-20°C is recommended)[][11]. The melting point is reported as >65°C with decomposition, indicating thermal lability[].
Q2: My chromatogram of this compound shows several unexpected peaks. What might they be?
Unexpected peaks are almost always indicative of degradation or the presence of impurities from synthesis. Based on the known degradation pathways, these peaks could correspond to:
-
Deglucosaminyl Doxorubicin (Aglycone): A common product of acid hydrolysis where the amino sugar is cleaved off[4]. This will have a significantly different retention time, typically being more non-polar.
-
Oxidative Products: A series of closely related products can be formed under oxidative stress. These may include hydroperoxides or products with modifications to the side chain[4].
-
Photodegradants: If the sample was exposed to light, you might see a variety of minor peaks.
-
Epimers: Changes in stereochemistry at certain positions can occur under stress conditions, leading to diastereomeric impurities.
To identify these peaks, a high-resolution mass spectrometry technique like LC-MS-TOF is essential. It allows for the determination of accurate mass, which can be used to predict the elemental composition of the degradants and propose their structures[4].
Q3: How can I minimize degradation during sample handling and storage?
Preventing degradation is critical for reproducible results. Adhere to the following principles:
-
Storage: Store the solid compound at -20°C in a tightly sealed container, protected from light and moisture[][11].
-
Solution Preparation: Prepare solutions fresh whenever possible. If solutions must be stored, they should be aliquoted, protected from light (e.g., using amber vials), and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
-
Choice of Solvent/Buffer: Be mindful of pH. For aqueous solutions, use a buffer system in the slightly acidic to neutral range (pH ~4-7). Avoid alkaline conditions, as degradation is rapid[3][4]. The use of antioxidants like ascorbic acid could potentially mitigate oxidative degradation, but their compatibility and interference with your specific assay must be validated.
-
Handling: During experiments, protect solutions from direct light. Use amber glassware or cover vessels with aluminum foil. Perform manipulations at room temperature or on ice when possible to minimize thermal degradation.
Q4: What is a forced degradation study and why is it crucial for this compound?
A forced degradation (or stress testing) study is an essential component of drug development and analytical method validation, as outlined by ICH guidelines[12][13]. The purpose is to intentionally degrade the compound under more aggressive conditions than it would typically encounter during storage or use[14].
Importance for this compound:
-
Pathway Elucidation: It helps identify the likely degradation products and the chemical pathways through which they are formed[12].
-
Method Validation: It is the definitive way to prove that your analytical method (e.g., HPLC) is "stability-indicating." This means the method can accurately measure the parent compound without interference from any degradation products, impurities, or excipients[13][14].
-
Formulation Development: Understanding how the molecule degrades helps in developing a stable formulation by selecting appropriate excipients, pH, and packaging.
-
Safety Assessment: It generates degradation products that can then be assessed for their own potential toxicity[12].
Troubleshooting Guides
Issue: My aqueous solution of this compound loses its red color and potency rapidly.
This is a classic sign of degradation, specifically the destruction of the naphthacenedione chromophore.
Troubleshooting Workflow:
Caption: Troubleshooting logic for color and potency loss.
Issue: My HPLC method shows good separation for the parent peak, but I'm not sure if it's stability-indicating.
A method is not stability-indicating until proven. If co-elution occurs between the parent compound and a degradant, you will overestimate the amount of active ingredient remaining in a stability study.
Validation Steps:
-
Perform Forced Degradation: Follow the protocol outlined below (Protocol 1) to generate degraded samples. Aim for 5-20% degradation of the active ingredient[14].
-
Analyze Stressed Samples: Run the stressed samples on your HPLC system.
-
Assess Peak Purity: The critical step is to evaluate the purity of the main peak in each stressed sample chromatogram using a Photodiode Array (PDA) detector. The peak purity analysis compares spectra across the peak. A "pure" peak will have identical spectra from the upslope, apex, and downslope[4][14]. If the peak is impure, it means a degradant is co-eluting.
-
Mass Balance Calculation: The sum of the assay of the parent compound and the levels of all degradation products should be close to 100% of the initial concentration[14]. If it's significantly lower, it may indicate that some degradants are not being detected (e.g., they don't have a chromophore or are retained on the column).
If your method fails peak purity or mass balance, it must be redeveloped. This typically involves screening different column chemistries (e.g., C8, Phenyl-Hexyl), mobile phase compositions, and pH to achieve separation.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol provides a framework. The exact conditions (concentration, time, temperature) may need to be adjusted to achieve the target degradation of 5-20%[14].
Workflow for Forced Degradation Study:
Caption: Workflow for a comprehensive forced degradation study.
Detailed Steps:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol or DMSO) at ~1 mg/mL.
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60-80°C for a specified time (e.g., 2, 4, 8 hours)[4]. Cool and neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Keep at room temperature, as degradation is often rapid[4]. Test at shorter time points (e.g., 15, 30, 60 minutes). Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Dilute stock solution with a solution of 3-6% H₂O₂. Keep at room temperature and protect from light for several hours[4].
-
Thermal Degradation: Expose the solid powder to dry heat (e.g., 105°C) for several hours[15]. Also, expose the stock solution to heat (e.g., 80°C) protected from light.
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette or clear vial to a photostability chamber with a controlled light source (e.g., UV and visible light as per ICH Q1B guidelines). A control sample should be wrapped in foil and placed in the same chamber.
-
Analysis: Analyze all stressed samples, along with a control sample (diluted stock solution kept under normal conditions), using a validated stability-indicating method (see Protocol 2).
Summary of Stress Conditions:
| Stress Condition | Reagent/Condition | Typical Temperature | Purpose | Potential Degradants |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 60 - 80°C | Cleavage of glycosidic bond | Aglycone |
| Base Hydrolysis | 0.01 M - 0.1 M NaOH | Room Temperature | Cleavage and rearrangement | Complex mixture |
| Oxidation | 3-30% H₂O₂ | Room Temperature | Modification of quinone/side chain | Hydroperoxides, Phthalic Acids[4][16] |
| Thermal | Dry Heat (e.g., 105°C) / Solution (e.g., 80°C) | >60°C | Accelerate all pathways | Various |
| Photolytic | ICH Q1B compliant light source | Ambient | Assess light sensitivity | Various oxidative products |
Protocol 2: Developing a Stability-Indicating HPLC-UV Method
This is a starting point for method development. Optimization is expected.
-
Instrumentation: HPLC with a PDA detector and a mass spectrometer (optional but highly recommended).
-
Column: Start with a robust C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm). If co-elution is observed, screen other phases like C8 or Phenyl-Hexyl.
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium Formate buffer, pH adjusted to 3.0 with formic acid.
-
Solvent B: Acetonitrile or Methanol. Acetonitrile often provides better peak shape for these compounds[17].
-
-
Gradient Elution: A gradient is necessary to elute both the polar degradants and the more non-polar parent compound and aglycone.
-
Start at 5-10% B.
-
Ramp to 90-95% B over 20-30 minutes.
-
Hold for 5 minutes.
-
Return to initial conditions and equilibrate for 5-10 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C to ensure reproducible retention times.
-
Detection: Monitor at a wavelength where the parent and expected degradants absorb (e.g., 254 nm, 280 nm, and 480 nm). The PDA will collect spectra across the entire range.
-
Validation: Once the method is developed, validate its specificity using the samples generated in Protocol 1.
Protocol 3: Sample Preparation for LC-MS Identification
-
Sample Concentration: If degradants are present at very low levels, you may need to concentrate the stressed sample. This can be done by gentle evaporation of the solvent under a stream of nitrogen. Be cautious of thermal degradation during this step.
-
Solvent Exchange: Ensure the final sample is dissolved in a solvent compatible with the LC-MS mobile phase (e.g., 50:50 Water:Acetonitrile). High concentrations of non-volatile salts should be avoided.
-
MS Parameters: Use an electrospray ionization (ESI) source in positive ion mode, as the amino sugar is readily protonated[4].
-
Data Acquisition: Acquire data in full scan mode to see all ions present. Also, perform fragmentation (MS/MS or MSⁿ) on the parent ion and the major unknown degradant peaks to obtain structural information[4]. The fragmentation pattern of the parent compound provides a roadmap for identifying the structural moieties present in the degradants.
References
-
Minotti, G., Menna, P., Salvatorelli, E., Cairo, G., & Gianni, L. (2010). Anthracycline degradation in cardiomyocytes: a journey to oxidative survival. Journal of Molecular and Cellular Cardiology, 48(1), 1-8. [Link]
-
Povarov, L. S., & Grigor'eva, E. I. (1987). [Oxidation of anthracycline antibiotics]. Antibiotiki i meditsinskaia biotekhnologiia, 32(8), 576–580. [Link]
-
Kalyanaraman, B., Sealy, R. C., & Sivarajah, K. (1984). Oxidative Degradation of Cardiotoxic Anticancer Anthracyclines to Phthalic Acids. Journal of Biological Chemistry, 259(23), 14018-14022. [Link]
-
Vejpongsa, P., & Yeh, E. (2022). Anthracycline in Medicinal Chemistry: Chemistry, SARs, Mechanism of Cardiotoxicity and Preventive Strategies. Hilaris Publisher. [Link]
-
Jaszek, M., Osińska-Jaroszuk, M., Mizerska-Dfs, A., & Polak, J. (2021). Possibility to Biotransform Anthracyclines by Peroxidases Produced by Bjerkandera adusta CCBAS 930 with Reduction of Geno- and Cytotoxicity and Pro-Oxidative Activity. Molecules, 26(2), 438. [Link]
-
Kaushik, D., & Bansal, G. (2016). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of Pharmaceutical and Biomedical Analysis, 125, 396-404. [Link]
-
Kaushik, D., & Bansal, G. (2015). Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques. Journal of pharmaceutical and biomedical analysis, 114, 266–275. [Link]
-
Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
ResearchGate. (2021). Compound stability under different pH conditions. [Link]
-
Guo, M., Hu, J., & Yang, Y. (2011). Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process. Journal of environmental sciences (China), 23(1), 76–83. [Link]
-
Fiallo, M. M., & Garnier-Suillerot, A. (1993). Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions. Metal-Based Drugs, 1(1-2), 19-27. [Link]
-
Gaddey, P. K., & Sundararajan, R. (2023). Liquid Chromatographic-Electrospray Ionization-Mass Spectrometry Method for the Simultaneous Determination of Gramicidin, Neomycin & Triamcinolone Acetonide and Characterization of Novel Forced Degradation Products. Asian Journal of Chemistry, 35(1), 1-8. [Link]
-
Grasso, F., Coudert, J., & Le Bizec, B. (2017). Effect of thermal treatments on the degradation of antibiotic residues in food. Comprehensive reviews in food science and food safety, 16(6), 1329–1341. [Link]
-
Khan, A., & Ifthikar, J. (2022). Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks. Catalysts, 12(8), 841. [Link]
-
Asih, A. K., Yetti, R. D., & Chandra, B. (2021). Photodegradation of Antibiotic Using TiO2 as a Catalyst: A Review. International Journal of Pharmaceutical Sciences and Medicine, 6(2), 37-43. [Link]
-
Kochetkova, G. V., Gladkikh, E. G., & Ponomarenko, V. I. (1977). [Effect of the pH of the medium on the growth of a carminomycin producer and on the biosynthesis of the carminomycin complex]. Antibiotiki, 22(5), 387–391. [Link]
-
Zhang, H., Wang, Y., Li, G., & Wang, Y. (2022). Photodegradation of Antibiotic Drugs by BiVO4 Nanocomposites. Materials Science, 28(2), 200-205. [Link]
-
Lister, T., & Sanders, C. C. (2001). Influence of pH on the antimicrobial activity of clarithromycin and 14-hydroxyclarithromycin against Haemophilus influenzae using an in vitro pharmacodynamic model. The Journal of antimicrobial chemotherapy, 47(6), 845–848. [Link]
-
Li, Y., Wang, Z., Li, Y., Wang, C., Li, J., & Wang, C. (2023). Photothermal-Assisted Photocatalytic Degradation of Antibiotic by Black g-C3N4 Materials Derived from C/N Precursors and Tetrachlorofluorescein. Catalysts, 13(5), 909. [Link]
-
Gatti, R., & Gotti, R. (2014). LC–HRMS Determination of Anticancer Drugs as Occupational Contaminants Applied to Photocatalytic Degradation of Molecules of Different Stability. Spectroscopy Online. [Link]
-
SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. [Link]
-
Ezhova, N. M., & Pisarev, O. A. (2003). Optimization of Conditions of Preparative Chromatography of Carminomycin on a Carboxylic Cation Exchanger. Pharmaceutical Chemistry Journal, 37(8), 433-436. [Link]
-
Agüera, A., Pérez-Parada, A., & Fernández-Alba, A. R. (2019). Thermal degradation of five veterinary and human pharmaceuticals using pyrolysis-GC/MS. Journal of Analytical and Applied Pyrolysis, 143, 104689. [Link]
-
Brazhnikova, M. G., Zbarsky, V. B., Ponomarenko, V. I., & Potapova, N. P. (1974). Physical and chemical characteristics and structure of carminomycin, a new antitumor antibiotic. The Journal of antibiotics, 27(4), 254–259. [Link]
-
Thorson, J. S., & Van Lanen, S. G. (2018). Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK. Methods in enzymology, 604, 227–251. [Link]
-
Letco Medical. (2023). Active Ingredient Summary Table Thermal Stability. [Link]
-
Bardin, C., Astier, A., & Vulto, A. (2010). The practical stability of anticancer drugs: SFPO and ESOP recommendations. European journal of hospital pharmacy : science and practice, 16(3), 51–52. [Link]
-
Svahn, O., & Björklund, E. (2015). Thermal stability assessment of antibiotics in moderate temperature and subcritical water using a pressurized dynamic flow-through system. International Journal of Development Research, 11(4), 872-878. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443831, Carubicin. [Link]
-
Ma, Y., Wang, Y., & Zhang, M. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Foods, 12(12), 2337. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86289112, Carminomycin(1+). [Link]
-
Liu, Y., Li, J., & Li, D. (2023). Bioinformatic Analysis of Oxalate-Degrading Enzymes in Probiotics: A Systematic Genome-Scale and Structural Survey. International Journal of Molecular Sciences, 24(22), 16183. [Link]
-
Vella, J., & Cefai, D. (2019). The combined effects of pH and acetonitrile composition on the separation of two lincosamide antibiotics. Journal of the Malta College of Pharmacy Practice, 25, 23-28. [Link]
-
Miller, A. W., O'Connor, P. M., & Choy, D. (2020). Baseline abundance of oxalate-degrading bacteria determines response to Oxalobacter formigenes probiotic therapy. Kidney international, 97(2), 347–355. [Link]
Sources
- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anthracycline degradation in cardiomyocytes: a journey to oxidative survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. Photodegradation and toxicity changes of antibiotics in UV and UV/H(2)O(2) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photocatalytic Degradation of Some Typical Antibiotics: Recent Advances and Future Outlooks - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsm.com [ijpsm.com]
- 11. caymanchem.com [caymanchem.com]
- 12. onyxipca.com [onyxipca.com]
- 13. biopharminternational.com [biopharminternational.com]
- 14. sgs.com [sgs.com]
- 15. asianpubs.org [asianpubs.org]
- 16. Oxidative Degradation of Cardiotoxic Anticancer Anthracyclines to Phthalic Acids [ouci.dntb.gov.ua]
- 17. um.edu.mt [um.edu.mt]
Technical Support Center: Troubleshooting HPLC Peak Tailing for 14-Hydroxy Carminomycin Oxalate
Topic: HPLC Method Optimization & Peak Shape Troubleshooting Molecule: 14-Hydroxy Carminomycin Oxalate (Anthracycline derivative) Audience: Analytical Chemists, QC Researchers, Drug Development Scientists[][2]
Executive Summary & Molecule Profile
This compound presents a "perfect storm" for HPLC peak tailing due to its amphoteric nature and chelating capability.[][2] As an anthracycline (structurally related to Doxorubicin), it contains a basic amino sugar (daunosamine moiety) and an acidic phenolic aglycone.[][2]
-
The Problem: The basic amine interacts with residual silanols on silica columns, while the quinone structure can chelate trace metals in the stainless steel hardware.
-
The Goal: Achieve a USP Tailing Factor (
) and maximize resolution from impurities.
Physicochemical Profile
| Property | Characteristic | Chromatographic Impact |
| Basic Moiety | Amino sugar ( | Protonated at neutral/acidic pH; binds strongly to ionized silanols ( |
| Acidic Moiety | Phenolic groups ( | Generally stable at low pH; contributes to hydrophobicity.[][2] |
| Chelation | Quinone/Hydroxyl arrangement | Forms complexes with |
| Salt Form | Oxalate | Oxalic acid is a chelator; dissociation in mobile phase may alter local pH or ionic strength.[2] |
Diagnostic Workflow
Before altering chemistry, isolate the source of the tailing. Use this logic flow to determine if the issue is chemical (method) or physical (system).
Figure 1: Diagnostic logic tree for isolating the root cause of peak tailing.[][2]
Technical Support Modules (FAQ)
Module A: Mobile Phase Chemistry
Q: I am using a standard Formic Acid/Water gradient. Why is my tailing factor > 2.0?
A: Formic acid (0.1%) creates a pH of ~2.[2]7. At this pH, the amine on 14-Hydroxy Carminomycin is fully protonated (
Corrective Action:
-
Add a Silanol Blocker: Switch to Triethylamine (TEA) or Ammonium Acetate.[2] TEA competes for the silanol sites.
-
Recipe: 10-20 mM Ammonium Acetate adjusted to pH 4.5 with Acetic Acid.[][2]
-
-
Use Ion-Pairing (Stronger): If tailing persists, use Trifluoroacetic Acid (TFA) at 0.05% - 0.1%.[][2] The Trifluoroacetate anion pairs with the protonated amine, neutralizing the charge and masking it from silanols.
Q: Does the oxalate salt counter-ion affect the chromatography? A: Yes. Oxalate can precipitate with calcium (if present in water) or dissociate, altering the local ionic strength. Ensure your mobile phase has sufficient buffer capacity (>10 mM) to overwhelm the counter-ion effect.[2]
Module B: Column Selection & Hardware
Q: Which stationary phase is best for 14-Hydroxy Carminomycin? A: Avoid standard C18 silica columns (Type A). You require a column that minimizes silanol activity and metal interaction.
| Column Type | Recommendation | Why? |
| Hybrid C18 (e.g., BEH, Gemini) | Highly Recommended | Polymer-silica hybrid particles have fewer surface silanols and are stable at high pH (up to 12), allowing you to run the amine in its neutral state.[][2] |
| Charged Surface Hybrid (CSH) | Best for Low pH | These columns have a slight positive surface charge that repels the protonated amine, preventing tailing even with simple Formic Acid mobile phases [1]. |
| Base-Deactivated Silica (BDS) | Acceptable | "Type B" silica with heavy end-capping.[][2] Good, but may still require TEA. |
| PFP (Pentafluorophenyl) | Alternative | Offers unique selectivity for the anthracycline ring system via |
Q: Could the stainless steel column frit be causing the tailing? A: Absolutely. Anthracyclines are chelators.[2] If the tailing looks like a "shark fin" (slow rise, very slow fall), it is likely metal chelation.
-
Test: Add 0.1 mM EDTA to the aqueous mobile phase. If peak shape improves drastically, metal chelation is the cause.
-
Fix: Use PEEK-lined columns or "MaxPeak" / "BioInert" hardware options that prevent analyte contact with steel [2].[][2]
Module C: Sample Preparation
Q: The molecule is only soluble in DMSO. Can I inject it directly? A: Injecting 100% DMSO into a reversed-phase system often causes "solvent mismatch," leading to peak distortion (fronting or split peaks) because the strong solvent carries the analyte too far down the column before retention begins.
Protocol for Dilution:
-
Dissolve Stock in 100% DMSO.[2]
-
Dilute Working Standard to 10-20% DMSO using the initial mobile phase (e.g., Buffer A).[2]
-
If precipitation occurs, increase column temperature to 40°C or use a sandwich injection mode.
The "Golden Standard" Protocol
If you are starting from scratch or re-developing the method, use this protocol to ensure < 1.2 Tailing Factor.
Method Parameters
-
Column: Waters XSelect CSH C18 (or equivalent charged surface hybrid), 3.5 µm, 4.6 x 100 mm.[][2]
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (pH ~2).[][2]
-
Why: Low pH suppresses silanols; TFA ion-pairs with the amine.[2]
-
-
Mobile Phase B: 0.1% TFA in Acetonitrile.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Temperature: 35°C (Reduces viscosity and secondary interactions).[2]
-
Detection: UV @ 254 nm (Quinone) or 480 nm (Visible region specific to anthracyclines).[][2]
-
Gradient:
Expected Results vs. Common Issues
| Parameter | Good Result | Bad Result | Troubleshooting |
| Tailing Factor ( | 0.9 - 1.2 | > 1.5 | Replace column with CSH/Hybrid; Add 5mM TEA. |
| Retention Time | Stable | Drifting | Check column equilibration; Buffer capacity too low. |
| Backpressure | < 200 bar | Increasing | Particulates from Oxalate precipitation.[2] Filter sample (0.2 µm).[2] |
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (2025).[2][3][4][5] Explains the mechanism of silanol interactions and the benefit of Charged Surface Hybrid (CSH) technology for basic compounds.
-
Restek Corporation. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? (2018).[2] Details the use of buffers and silanol blockers for basic drugs.[6]
-
Phenomenex. How to Reduce Peak Tailing in HPLC? (2025).[2][3][4][5] comprehensive guide on mobile phase pH adjustment and "Type B" silica usage.
-
PubChem. Carminomycin(1+) Compound Summary. (2024).[2][7] Provides structural data confirming the amino-sugar and phenolic moieties relevant to ionization. [][2]
-
BOC Sciences. this compound Product Information. Describes the oxalate salt form and solubility properties.
Sources
- 2. Carminomycin(1+) | C26H28NO10+ | CID 86289112 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? [discover.restek.com]
- 7. agilent.com [agilent.com]
Technical Guide: Purification of 14-Hydroxy Carminomycin Oxalate
[1][2][3]
Executive Summary & Compound Profile
14-Hydroxy Carminomycin (14-HCM) , also known as Desmethyldoxorubicin, is a critical anthracycline intermediate and a known impurity of Doxorubicin [1, 2].[][2][3] While often isolated as a free base or hydrochloride, the Oxalate salt form is specifically valued in research and enzymology for its distinct solubility profile and enhanced crystallinity, which facilitates the rejection of glycosidic impurities during purification [1].
This guide addresses the purification of 14-Hydroxy Carminomycin Oxalate from crude reaction mixtures or degraded stocks. The protocol leverages the solubility differential of the oxalate salt to separate it from common impurities such as carminomycin (parent), doxorubicin (methylated analog), and aglycone degradation products [3].
Compound Snapshot
| Property | Detail |
| CAS (Free Base) | 69401-50-9 [2] |
| Appearance | Red to dark red crystalline solid |
| Solubility | Soluble in DMSO, slightly soluble in Methanol; Oxalate form improves aqueous/buffer solubility [1] |
| Key Impurities | Carminomycin, Doxorubicin, Aglycones (Carminomycinone), 13-dihydro derivatives |
| Storage | -20°C, Inert atmosphere, Light-protected (Hygroscopic) [2] |
Purification Logic & Workflow
The purification strategy relies on a "Salt-Selective Crystallization" mechanism.[][2] Unlike the hydrochloride salt, which can trap polar impurities, the oxalate salt forms a tight crystal lattice that effectively excludes non-stoichiometric glycosides and aglycones when crystallized from a Methanol/Ether system.
Process Visualization
Figure 1: Logical flow for the conversion and purification of this compound. The critical control point is the Salt Formation step where stoichiometry dictates yield and purity.
Detailed Purification Protocol
Phase A: Preparation & Solubilization
Objective: Create a homogeneous particle-free solution. Anthracyclines can aggregate; proper solvation is critical.[2][3]
-
Dissolution: Suspend the crude 14-Hydroxy Carminomycin (free base or crude salt) in Methanol (MeOH) .
-
Clarification: Filter the dark red solution through a 0.2 µm PTFE syringe filter or glass sinter to remove insoluble silica or polymer residues from previous synthetic steps [2].[2]
Phase B: Oxalate Salt Formation
Objective: Selectively precipitate the 14-HCM Oxalate while leaving impurities in solution.
-
Acid Preparation: Prepare a 1 M Oxalic Acid solution in Methanol.
-
Addition: Under slow stirring (protect from light), add the Oxalic Acid solution to the 14-HCM filtrate.
-
Stoichiometry: Add exactly 1.05 equivalents relative to the estimated 14-HCM content.
-
Observation: The solution color may shift slightly brighter red (protonation of the amino sugar).
-
-
Nucleation: Stir at room temperature (20-25°C) for 15 minutes. If no precipitate forms, seed with a micro-crystal of pure oxalate if available.
Phase C: Crystallization & Isolation
-
Anti-Solvent Addition: Slowly add Diethyl Ether or Acetone to the stirring solution until a persistent turbidity is observed.[2]
-
Aging: Cool the mixture to 4°C and let stand for 2-4 hours. This "aging" allows the crystal lattice to organize, excluding the aglycone impurities (which remain soluble in the ether-rich mother liquor).[]
-
Filtration: Collect the red crystals via vacuum filtration using a sintered glass funnel (Grade 3 or 4).
-
Washing: Wash the cake immediately with cold Diethyl Ether (0°C) (2 x 5 mL per gram).
-
Why? This displaces the mother liquor containing the impurities without redissolving the oxalate salt.
-
Phase D: Drying & Storage
Troubleshooting Guide (Q&A)
Issue: Low Yield / No Precipitation
Q: I added the oxalic acid, but the solution remains clear. How do I recover my product? A: This is a common issue involving "oiling out" or super-solubility.[2][3]
-
Cause: Too much Methanol or insufficient anti-solvent.[2][3]
-
Fix:
-
Concentrate the solution on a rotary evaporator (bath < 30°C) to half its volume.
-
Add the anti-solvent (Ether) very slowly down the side of the flask.
-
Scratch the inner glass surface with a spatula to induce nucleation.[2]
-
Cool to -20°C overnight.
-
Issue: Impurity Persistence
Q: HPLC shows a persistent peak at RRT 0.85 (likely Carminomycin). How do I remove it? A: Carminomycin is structurally very similar (methyl vs. hydrogen).[][2][3]
-
Mechanistic Insight: Carminomycin is less polar than 14-Hydroxy Carminomycin.[][2][3]
-
Protocol Adjustment: Increase the polarity of your wash solvent. Instead of pure Ether, use a 95:5 Ether:Methanol mix for the wash step. The slight methanol content will solubilize the less polar Carminomycin impurity while the oxalate salt of 14-HCM remains insoluble.
Issue: Color Change (Purple/Blue)
Q: My product turned from red to violet/blue during drying. Is it ruined? A: This indicates degradation via deprotonation .[2][3]
-
Cause: Exposure to alkaline surfaces (e.g., residual detergent on glassware) or extreme humidity.[][2][3] Anthracyclines act as pH indicators (Red = Acidic/Neutral, Blue/Purple = Basic).[][2][3]
-
Recovery: Re-dissolve in MeOH, add a drop of 0.1 M Oxalic acid to restore acidic pH (color should return to red), and re-precipitate immediately.
Analytical Quality Control (HPLC)[1][2][3]
To validate purity, use the following HPLC conditions adapted for polar anthracyclines [5]:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Nucleosil C18, 5 µm, 4.6 x 250 mm) |
| Mobile Phase A | 0.05 M Potassium Phosphate Buffer (pH 3.0 adjusted with Phosphoric Acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 50% B over 20 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and Fluorescence (Ex: 480 nm, Em: 560 nm) |
| Expected RT | 14-HCM elutes before Doxorubicin and Carminomycin due to the extra hydroxyl group (higher polarity).[][2][3] |
Frequently Asked Questions (FAQs)
Q: Can I use HCl instead of Oxalic Acid? A: Yes, but the Oxalate salt is preferred for purification. The HCl salt is extremely soluble in water/alcohols, making it harder to crystallize selectively. Use Oxalic acid to purify, and if the HCl form is required for the final application, perform an ion exchange (e.g., using an anion exchange resin in Chloride form) after the oxalate purification step.
Q: Is the compound light sensitive? A: Highly. All steps must be performed under yellow light or in vessels wrapped in aluminum foil. Photolytic degradation leads to aglycone formation (loss of the sugar moiety) [2].[2]
Q: What is the main safety concern? A: 14-Hydroxy Carminomycin is a potent cytotoxic agent (DNA intercalator).[][2][3] It is suspected to be cardiotoxic and mutagenic.[2][3] Always handle in a biosafety cabinet (Class II) and use double nitrile gloves.[][2][3] Inactivate spills with 10% Sodium Hypochlorite (Bleach) [1].[][2][3]
References
-
PubChem (NIH). Carminomycin and Related Anthracyclines - Compound Summary.[][2][3] Available at: [Link][][2][3]
-
Tevyashova, A.N., et al. (2004).[][2][3] Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells.[][2][3][] Journal of Antibiotics, 57(2), 143-150.[][2][3][] Available at: [Link][][2][3][5]
-
SyncSci Publishing. Analytical methods for the determination of anthracycline antibiotics. Available at: [Link][][2][3][5][6]
Navigating the Labyrinth of Anthracycline Stability: A Technical Guide to Preventing Hydrolysis of 14-Hydroxy Carminomycin Oxalate
For Immediate Release
TETRACYCLE SCIENTIFIC SUPPORT CENTER
Welcome to the Tetracycle Scientific Support Center. This guide is designed for researchers, scientists, and drug development professionals working with 14-Hydroxy Carminomycin Oxalate. Our goal is to provide you with in-depth technical guidance and troubleshooting strategies to mitigate the risk of hydrolysis, a critical factor in ensuring the integrity and efficacy of this potent anthracycline compound. This document is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments.
Understanding the Challenge: The Inherent Instability of Anthracyclines
Anthracyclines, a cornerstone of chemotherapy, are complex glycosidic molecules susceptible to chemical degradation. Hydrolysis, the cleavage of the glycosidic bond linking the amino sugar to the aglycone core, is a primary degradation pathway that can significantly impact the compound's biological activity. For this compound, understanding and controlling this process is paramount for obtaining reliable and reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing a loss of potency in my this compound stock solution over time. What could be the primary cause?
A1: The most likely culprit is hydrolysis. Anthracyclines are known to be susceptible to hydrolysis, which involves the cleavage of the glycosidic bond connecting the daunosamine sugar moiety to the carminomycinone aglycone. This degradation process leads to the formation of the aglycone and the free sugar, which are generally less active or inactive. The rate of hydrolysis is highly dependent on the pH and temperature of the solution.
Causality: The glycosidic linkage is an ether bond that can be cleaved through acid- or base-catalyzed hydrolysis. The presence of water is essential for this reaction to occur.
Q2: What is the expected primary degradation product of this compound hydrolysis, and how can I detect it?
A2: The primary degradation product of hydrolysis is the 14-Hydroxy Carminomycinone aglycone. This can be detected and quantified using High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (MS) for definitive identification.[1][2][3] A typical reversed-phase HPLC method can separate the more polar parent compound from the less polar aglycone degradation product.
Experimental Protocol: HPLC Method for Detecting Hydrolysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a low pH aqueous buffer (e.g., 0.1% formic acid or ammonium formate). The low pH helps to protonate the amino group of the sugar, improving peak shape.
-
Detection: UV-Vis at the characteristic absorbance maxima of the anthracycline chromophore (around 480-490 nm) and/or mass spectrometry in positive ion mode.
-
Expected Elution Profile: The parent compound, being more polar due to the sugar moiety, will elute earlier than the more hydrophobic aglycone.
Troubleshooting Guide: A Proactive Approach to Preventing Hydrolysis
This section provides a systematic approach to identifying and resolving issues related to the hydrolysis of this compound.
Issue 1: Rapid Degradation of the Compound in Aqueous Solution
Symptoms:
-
A rapid decrease in the parent compound peak area in HPLC analysis.
-
The appearance of a new, later-eluting peak corresponding to the aglycone.
-
A visible color change in the solution over time.
Root Cause Analysis and Solutions:
The primary drivers of hydrolysis are pH and temperature. The oxalate salt of 14-Hydroxy Carminomycin will create a slightly acidic solution when dissolved in neutral water. However, the stability of anthracyclines is generally greatest in a slightly acidic pH range (typically pH 4-5).[4] Both strongly acidic and alkaline conditions can accelerate hydrolysis.
Workflow for Troubleshooting Solution Stability:
Caption: Troubleshooting workflow for solution instability.
Data Presentation: pH-Dependent Stability of Anthracyclines (Illustrative Data)
| pH | Relative Stability (t½) | Primary Degradation Pathway |
| < 3 | Low | Acid-catalyzed hydrolysis of the glycosidic bond |
| 4-5 | High | Minimal degradation |
| 6-7 | Moderate | Slow hydrolysis |
| > 8 | Very Low | Base-catalyzed hydrolysis and other degradation pathways |
This table provides an illustrative representation of the pH-stability profile of a typical anthracycline. The optimal pH for this compound should be experimentally determined.
Issue 2: Inconsistent Results in Cell-Based Assays
Symptoms:
-
High variability in IC50 values between experiments.
-
Decreased efficacy of the compound when using older, pre-diluted solutions.
Root Cause Analysis and Solutions:
Hydrolysis of this compound in cell culture media can lead to a decrease in the effective concentration of the active compound, resulting in inconsistent experimental outcomes. Cell culture media are typically buffered at a physiological pH of around 7.4, which is not optimal for anthracycline stability.
Protocol for Preparing Solutions for Cell-Based Assays:
-
Stock Solution Preparation: Prepare a high-concentration stock solution in a suitable solvent like DMSO, where the compound is generally more stable. Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Solution Preparation: Immediately before use, dilute the stock solution to the final desired concentration in the cell culture medium. Do not store the diluted compound in the medium for extended periods.
-
Time-Course Experiment: If the experimental design requires long incubation times, consider the stability of the compound in the medium over that period. It may be necessary to replenish the medium with freshly diluted compound at regular intervals.
Advanced Topics
The Role of the 14-Hydroxy Group
The presence of a hydroxyl group at the C-14 position, as in doxorubicin and 14-Hydroxy Carminomycin, can influence the molecule's electronic properties and potentially its susceptibility to hydrolysis, though specific data on this effect for carminomycin is limited. It is known to be crucial for the cardiotoxic effects of doxorubicin.[5]
The Oxalate Counter-Ion: More Than Just a Solubilizer
The oxalate salt form is chosen to enhance the aqueous solubility of the parent compound. While the primary influence on hydrolysis is the pH of the resulting solution, the counter-ion itself can potentially participate in degradation pathways, although this is less common for hydrolysis of the glycosidic bond. It is more critical to consider the impact of the oxalate on the solid-state stability and hygroscopicity of the compound.
Forced Degradation Studies: A Predictive Tool
To proactively understand the stability of this compound, a forced degradation study is highly recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradation products and pathways.
Workflow for a Forced Degradation Study:
Sources
- 1. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Doxorubicin Stability-indicating Method and its Main Degradation Products In vitro Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Upcycling the anthracyclines: new mechanisms of action, toxicology, and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
resolving solubility issues with 14-Hydroxy Carminomycin Oxalate
<Technical Support Center: 14-Hydroxy Carminomycin Oxalate >
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the dedicated support center for this compound. This resource is designed to provide in-depth technical guidance to researchers encountering challenges with the solubility of this novel anthracycline derivative. Our goal is to equip you with the knowledge and methodologies to ensure successful experimental outcomes.
Understanding the Molecule: Key Physicochemical Properties
This compound is a unique derivative of Carminomycin, an anthracycline antibiotic.[][2] The introduction of a hydroxyl group at the 14-position and its formulation as an oxalate salt are intended to modify its physicochemical properties, including solubility.[] However, like many complex organic molecules, achieving consistent and complete dissolution can be a significant hurdle. This guide provides a systematic approach to resolving these issues.
Troubleshooting Guide: A Step-by-Step Approach to Solubility Issues
This section is structured to walk you through a logical progression of troubleshooting steps, from initial solvent selection to more advanced techniques.
Initial Observation: The Compound is Not Dissolving
Question: I've added my chosen solvent to the this compound powder, but it remains as a suspension or slurry, even after vortexing. What should I do next?
Answer: This is a common starting point when working with complex compounds. The initial insolubility can be due to several factors including an inappropriate solvent, insufficient energy to break the crystal lattice, or saturation limits. Here is a systematic approach to address this:
Step 1: Verify Your Solvent Choice
-
Consult the Datasheet: The primary source of information should always be the product datasheet. For this compound, it is known to be slightly soluble in DMSO and Methanol.[]
-
Consider the Parent Compound: The parent compound, Carminomycin, is also soluble in DMSO.[3][4][5] This reinforces DMSO as a primary choice.
-
Rationale: DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules. Methanol, a polar protic solvent, can also be effective.
Step 2: Introduce Energy to Aid Dissolution
If the compound is in a recommended solvent but remains undissolved, the dissolution process may be kinetically limited.
-
Sonication: Place the vial in a sonicator bath for 5-15 minute intervals. Monitor for any changes in clarity. Sonication provides ultrasonic agitation that can help break up solid aggregates.
-
Gentle Heating: Warm the solution to 30-40°C. Do not exceed this temperature without further stability data, as anthracyclines can be heat-sensitive.[6]
-
Rationale: Providing energy in the form of sound waves or gentle heat can help overcome the activation energy required for the solute to dissolve in the solvent.
Step 3: Assess for Saturation
If the above steps do not lead to complete dissolution, you may be exceeding the solubility limit of the compound in the chosen solvent volume.
-
Add More Solvent: Incrementally add more of the same solvent to the vial, vortexing after each addition. If the compound begins to dissolve, it is likely a concentration issue.
-
Rationale: Every compound has a finite solubility in a given solvent at a specific temperature. If you have created a saturated solution, adding more solvent will allow more of the compound to dissolve until the new volume is also saturated.
Advanced Troubleshooting
Question: I've tried dissolving this compound in DMSO with sonication and gentle heat, but I still see particulates. What are my next options?
Answer: If basic methods are unsuccessful, a more advanced approach is needed. This involves considering the specific chemistry of the oxalate salt and potentially using co-solvents or pH adjustments.
1. The Role of the Oxalate Counter-ion
The oxalate counter-ion can influence the solubility of the parent molecule.[7] While often used to improve aqueous solubility, its behavior in organic solvents can be complex. The properties of the salt are highly dependent on the nature of the counterion.[7]
2. Co-Solvent Systems
For compounds that are difficult to dissolve, a co-solvent system can be effective.
-
DMSO/Methanol Mixture: A combination of DMSO and methanol might provide a more favorable solvation environment than either solvent alone.
-
Chloroform/Methanol: Some anthracyclines can be dissolved in a mixture of chloroform and methanol.[8] This should be tested on a small scale due to the volatility and toxicity of chloroform.
3. pH Adjustment for Aqueous Solutions
If the goal is to prepare an aqueous solution, the pH will be a critical factor due to the ionizable groups on the molecule.
-
Acidic pH: The oxalate salt may be more soluble at a slightly acidic pH.[9][10]
-
Basic pH: The amino group on the sugar moiety of the anthracycline suggests that solubility may also be influenced by basic conditions. However, basic solutions should be used with caution as they can cause degradation of some compounds.[11]
4. The Use of Solubilizing Agents
For in-vitro assays requiring aqueous buffers, solubilizing agents can be employed.
-
Surfactants: Non-ionic surfactants like Tween-80 can help to keep hydrophobic compounds in solution.[6][12]
-
Cyclodextrins: These are used to encapsulate hydrophobic molecules, increasing their apparent aqueous solubility.[6]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on available data, Dimethyl sulfoxide (DMSO) is the recommended starting solvent.[][3][5] Prepare a high-concentration stock solution in DMSO, which can then be diluted into your experimental buffer.
Q2: How should I store the solid compound and my stock solutions?
A2: The solid compound should be stored at -20°C.[][3] Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability (up to 6 months) or -20°C for shorter periods (up to 1 month).[6]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. How can I prevent this?
A3: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some tips to minimize precipitation:
-
Use a Lower Concentration Stock: If possible, start with a more dilute DMSO stock solution.
-
Rapid Mixing: Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid and even dispersion.
-
Incorporate a Surfactant: Include a low concentration of a biocompatible surfactant (e.g., 0.1% Tween-80) in your aqueous buffer.[6]
-
Pre-warm the Aqueous Buffer: Gently warming the buffer can sometimes help to keep the compound in solution.
Q4: Can I use water to dissolve this compound?
A4: The parent compound, Carminomycin, is reported as insoluble in water.[4] While the oxalate salt is intended to improve aqueous solubility, it is unlikely to be freely soluble in pure water. It is recommended to first dissolve the compound in a minimal amount of a suitable organic solvent like DMSO before diluting into an aqueous buffer.[13]
Data Summary Table
| Property | Value/Information | Source(s) |
| Appearance | Red Solid | [] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [] |
| Storage (Solid) | -20°C | [][3] |
| Storage (Solution) | -80°C (6 months), -20°C (1 month) | [6] |
| Melting Point | >65°C (decomposes) | [] |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a step-by-step method for preparing a stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Sonicator bath (optional)
Procedure:
-
Pre-weighing Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of the compound in a suitable vial.
-
Solvent Addition: Calculate the volume of DMSO required to achieve a 10 mM concentration. Add the calculated volume of DMSO to the vial.
-
Initial Dissolution: Cap the vial tightly and vortex for 1-2 minutes.
-
Visual Inspection: Visually inspect the solution for any undissolved particles.
-
Assisted Dissolution (if necessary):
-
Sonication: Place the vial in a sonicator bath for 10-minute intervals until the solution is clear.
-
Gentle Warming: If sonication is not fully effective, warm the solution to 30-40°C with intermittent vortexing.
-
-
Final Check: Once the solution is clear, allow it to return to room temperature.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -80°C.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process when encountering solubility issues with this compound.
Caption: A flowchart for troubleshooting solubility issues.
References
-
N-Alkylation of Anthracycline Antibiotics by Natural Sesquiterpene Lactones as a Way to Obtain Antitumor Agents with Reduced Side Effects - PMC. (URL: [Link])
-
Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed. (URL: [Link])
-
Dissolution Method Troubleshooting: An Industry Perspective. (URL: [Link])
-
Guidelines for Dissolving Peptides - GenScript. (URL: [Link])
-
Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model - CentAUR. (URL: [Link])
-
A Combined Experimental and Modelling Study on Solubility of Calcium Oxalate Monohydrate at Physiologically Relevant pH and Temperatures - MDPI. (URL: [Link])
-
Anthracyclines Induce DNA Damage Response-Mediated Protection against Severe Sepsis - PMC. (URL: [Link])
-
No.12 On Solvents for Sample Dissolution | YMC CO., LTD. (URL: [Link])
-
The Solubility of Calcium Oxalate as a Function of Dielectric Constant - DigitalCommons@URI. (URL: [Link])
-
Effect of chelating biomolecules on solubility of calcium oxalate: An in vitro study - Journal of Chemical and Pharmaceutical Research. (URL: [Link])
-
Tips needed for insoluble compound : r/Chempros - Reddit. (URL: [Link])
-
Enhanced Efficiency of the Removal of Cytostatic Anthracycline Drugs Using Immobilized Mycelium of Bjerkandera adusta CCBAS 930 - PMC - NIH. (URL: [Link])
-
Radiation Sterilization of Anthracycline Antibiotics in Solid State - PMC - NIH. (URL: [Link])
-
Anthracycline - Wikipedia. (URL: [Link])
-
Carubicin | C26H27NO10 | CID 443831 - PubChem - NIH. (URL: [Link])
-
Binding of calcium by organic anions, determined by perturbation of the equilibrium solubility of [14C]calcium oxalate - PubMed. (URL: [Link])
Sources
- 2. Carubicin | C26H27NO10 | CID 443831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. Carubicin | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-Alkylation of Anthracycline Antibiotics by Natural Sesquiterpene Lactones as a Way to Obtain Antitumor Agents with Reduced Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Solubility of oxalate and its association with metal ions assessed by a simulated in vitro digestion model - CentAUR [centaur.reading.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. genscript.com [genscript.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
minimizing light sensitivity of 14-Hydroxy Carminomycin Oxalate
Technical Support Center: Photostability & Handling of 14-Hydroxy Carminomycin Oxalate
Executive Summary
14-Hydroxy Carminomycin (also known as 4-Demethyldoxorubicin or 14-Hydroxycarubicin ) is a potent anthracycline antibiotic and a critical impurity/metabolite of Doxorubicin. Structurally, it differs from Doxorubicin by the presence of a phenolic hydroxyl group at the C-4 position (instead of a methoxy group) and a hydroxyl group at the C-14 position.
Critical Stability Warning: The Oxalate salt form presents a unique stability challenge. While the anthraquinone chromophore is inherently photosensitive, the oxalate counterion can act as a reducing agent under UV irradiation (similar to ferrioxalate actinometry), potentially accelerating electron transfer reactions that lead to rapid degradation. Furthermore, the C-4 phenolic group makes this compound significantly more prone to auto-oxidation at neutral/basic pH compared to Doxorubicin.
This guide details the strict "Dark-Room" protocols required to maintain the integrity of this compound for analytical and biological applications.
Part 1: Core Handling Directives
Storage & Environmental Controls
-
Primary Storage: Solid state at -20°C or lower .
-
Atmosphere: Store under Argon or Nitrogen . The phenolic C-4 hydroxyl is susceptible to oxidative quinone methide formation.
-
Container: Amber borosilicate glass vials, secondary sealed in aluminum foil pouches with desiccant.
Solution Preparation (The "Red Light" Protocol)
-
Lighting: All weighing and dissolution must occur under Red Light (>500 nm) or in a dedicated dark hood. Standard fluorescent lab lights emit UV/Blue wavelengths that trigger immediate excitation of the anthraquinone ring.
-
Solvent Choice:
-
Preferred: DMSO or Methanol (Acidified).
-
Avoid: Basic buffers (PBS pH > 7.4) for stock solutions. The deprotonation of the phenol (pKa ~7-8) causes a bathochromic shift (purple color) and rapid oxidative degradation.
-
-
Degassing: Solvents must be degassed (sparged with Helium or Argon) for 10 minutes prior to use to remove dissolved oxygen, which acts as a radical propagator during photodegradation.
Part 2: Troubleshooting Guide (FAQ)
Q1: My solution turned from orange-red to violet/blue. Is it still usable? A: No.
-
Diagnosis: A violet/blue shift indicates the deprotonation of the C-4 phenolic hydroxyl group or the formation of metal-chelated complexes (anthracyclines are strong chelators of Fe/Cu).
-
Mechanism: At pH > 7, the phenolic proton is lost, destabilizing the molecule and making it hyper-sensitive to photo-oxidation.
-
Action: Discard the solution. Ensure your solvent pH is acidic (pH 3.0–5.0) for stability.
Q2: I see "ghost peaks" eluting before the main peak in HPLC. What are they? A: These are likely Aglycones (7,8-dehydro-9,10-desacetyldoxorubicinone derivatives).
-
Cause: Photolytic cleavage of the glycosidic bond (loss of the daunosamine sugar). This is the primary degradation pathway triggered by light exposure.
-
Prevention: Use amber autosampler vials and set the autosampler tray temperature to 4°C.
Q3: Can I use the Oxalate salt directly in cell culture media? A: Yes, but with modification.
-
Issue: The oxalate counterion is biologically active and can chelate calcium in the media.
-
Protocol: Dissolve the stock in DMSO first. When diluting into media (e.g., DMEM), do so immediately before addition to cells. Minimize the time the compound spends in illuminated hoods. Turn off the hood light during the addition step.
Part 3: Experimental Workflows & Visualization
Workflow 1: The "Zero-Actinic" Preparation Protocol
This workflow ensures minimal photon impact during the critical solubilization phase.
Caption: Step-by-step "Zero-Actinic" workflow for handling this compound to prevent initial photodegradation.
Workflow 2: Photodegradation Mechanism
Understanding why light is dangerous: The Anthracycline ROS Cycle.
Caption: Mechanistic pathway of anthracycline photodegradation mediated by Reactive Oxygen Species (ROS).[]
Part 4: Quantitative Data Summary
Table 1: Stability Profile of this compound
| Condition | Half-Life (t1/2) | Observation | Recommendation |
| Dark, -20°C (Solid) | > 2 Years | Stable Red Powder | Long-term storage standard. |
| Dark, 4°C (DMSO Solution) | ~2 Weeks | No color change | Use for short-term stock. |
| Ambient Light, 25°C (Solution) | < 4 Hours | Turbidity / Precipitate | CRITICAL FAILURE. |
| Direct Sunlight (Solution) | < 30 Minutes | Bleaching / Browning | Immediate degradation. |
| Basic pH (pH > 8.0) | < 1 Hour | Deep Violet -> Brown | Avoid PBS stocks. |
References
-
National Center for Advancing Translational Sciences (NCATS). (2023).[2] Carubicin (Carminomycin) and Derivatives: Pharmacological Action and Stability. Inxight Drugs.[3][4][5][6][7] Retrieved from [Link]
-
Fiallo, M. M., et al. (1998). Degradation of Anthracycline Antitumor Compounds Catalysed by Metal Ions. National Institutes of Health (PMC). Retrieved from [Link]
-
Hjorth Tønnesen, H. (2020).[4] Photostability of Drugs and Drug Formulations: A Guide to Light Sensitive Medicines. University of Oslo, Department of Pharmacy.[4] Retrieved from [Link]
Sources
- 2. CARUBICIN HYDROCHLORIDE [drugs.ncats.io]
- 3. helapet.co.uk [helapet.co.uk]
- 4. Much-needed handbook on light sensitive medicines - Department of Pharmacy [mn.uio.no]
- 5. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 6. clearsynth.com [clearsynth.com]
- 7. aulamedica.es [aulamedica.es]
improving baseline noise in 14-Hydroxy Carminomycin Oxalate detection
A Guide to Improving Baseline Stability in HPLC Analysis
Welcome to the technical support guide for the analysis of 14-Hydroxy Carminomycin Oxalate. As a derivative of Carminomycin, an anthracycline antibiotic, its accurate quantification is critical in research and drug development.[1][2][3] A stable, low-noise baseline is the foundation of reliable High-Performance Liquid Chromatography (HPLC) data. This center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve baseline noise issues, ensuring the integrity of your results.
This guide is structured to address problems systematically, from the most common and simple fixes to more complex hardware-related issues.
Section 1: Frequently Asked Questions (FAQs) - Diagnosing Baseline Noise
This section addresses the most common sources of baseline noise in a direct question-and-answer format.
Mobile Phase & Reagent Issues
Q1: My baseline is drifting upwards and showing ghost peaks during a gradient run. What's the likely cause?
A: This is a classic sign of mobile phase contamination.[4] During a gradient, the solvent strength increases, which can elute contaminants from your mobile phase, tubing, or column that were adsorbed under weaker conditions.
-
Causality: Low-quality solvents, especially water, can contain trace impurities that accumulate on the column.[4] As the percentage of the stronger organic solvent increases, these impurities are washed off, appearing as a rising baseline or distinct "ghost" peaks. Using expired buffers or reagents can also introduce degradants that cause similar issues.
-
Solution: Always use fresh, HPLC-grade or LC-MS grade solvents and reagents.[5] Prepare mobile phases daily and filter all aqueous buffers through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates and microbial growth.[5]
Q2: I'm observing short-term, regular, pulsating noise in my baseline. What should I investigate?
A: Regular, cyclical noise that often correlates with the pump stroke is typically caused by inadequate mobile phase degassing or a malfunctioning pump.[4]
-
Causality: Dissolved gases can come out of solution as the mobile phase moves from the high-pressure pump to the lower-pressure detector, forming microbubbles in the flow cell.[6][7] These bubbles alter the refractive index and absorbance, causing a noisy, pulsating signal.[8] A faulty pump check valve can also fail to deliver a constant pressure, leading to pulsations.[4]
-
Solution:
-
Degassing: Ensure your online degasser is functioning correctly. If you are not using an online degasser, thoroughly degas your mobile phase before use via sonication or helium sparging.[5][6][7]
-
Pump Maintenance: If degassing doesn't solve the issue, inspect the pump's check valves. Dirty or faulty check valves are a common source of pressure fluctuations and may need cleaning or replacement.[4][6]
-
Q3: My baseline is stable for a while, but then begins to drift erratically. Could temperature be the cause?
A: Yes, temperature fluctuations are a significant but often overlooked cause of baseline drift, particularly for detectors like Refractive Index (RI) detectors, but also affecting UV detectors.[9][10]
-
Causality: The absorbance of many solvents and the performance of detector electronics are sensitive to temperature changes.[11] Drafts from air conditioning vents, direct sunlight, or inconsistent room heating can cause the column and detector temperatures to fluctuate, leading to a drifting baseline.[7][9]
-
Solution:
-
Use a Column Oven: A thermostatically controlled column oven is the best way to maintain a stable temperature.[11][12]
-
Control Lab Environment: Position the HPLC system away from drafts, windows, and vents.[9][13]
-
Equilibrate: Allow the entire system, including the mobile phase, to equilibrate to a stable room temperature before starting your analysis.
-
HPLC System & Hardware Issues
Q4: I'm seeing sharp, random spikes in my baseline. What does this indicate?
A: Sharp, sporadic spikes are often due to air bubbles passing through the detector flow cell or electrical noise.[14]
-
Causality: An air bubble causes a significant and rapid change in the light path within the flow cell, resulting in a sharp spike.[8] This can be caused by poor degassing or a leak in the system that allows air to be drawn in.[15] Less commonly, electrical noise from other lab equipment on the same circuit can interfere with the detector signal.[10]
-
Solution:
-
Check for Leaks: Inspect all fittings and connections for any signs of leakage. A loose fitting before the pump can draw in air.
-
Flush the System: Purge the pump and flush the system at a high flow rate to dislodge any trapped air bubbles.
-
Install a Back-Pressure Regulator: Installing a back-pressure regulator after the detector flow cell can increase the pressure, helping to keep dissolved gases in solution and preventing bubble formation.[6][16]
-
Q5: My baseline noise is high across all my runs, even with a new column and fresh mobile phase. What component should I check next?
A: If you've ruled out mobile phase and column issues, the problem likely lies with the detector itself, specifically the lamp or the flow cell.
-
Causality: HPLC detector lamps have a finite lifespan. As a lamp ages, its energy output can decrease and become unstable, leading to increased baseline noise.[8] The flow cell can also become contaminated with material that doesn't wash out with the mobile phase, causing light to scatter and increasing noise.[10]
-
Solution:
-
Check Lamp Energy: Most HPLC software provides a diagnostic tool to check the lamp's energy or intensity. If it's low, the lamp needs replacement.
-
Clean the Flow Cell: If the lamp is fine, the flow cell may be dirty. Flush the cell with a series of strong solvents (e.g., isopropanol) or a recommended cleaning solution like 1N Nitric Acid (consult your detector manual first, and never use hydrochloric acid).[16]
-
Column & Sample Issues
Q6: After installing a new column, my baseline is very high and drifts. What did I do wrong?
A: A new column requires proper conditioning and equilibration before it will provide a stable baseline.
-
Causality: New columns are often shipped in a storage solvent (like acetonitrile/water) that may not be compatible with your mobile phase. Furthermore, the stationary phase needs time to fully wet and equilibrate with the mobile phase to establish a stable chemical environment.[11][13]
-
Solution:
-
Follow Manufacturer's Instructions: Always consult the column care manual for specific flushing and conditioning procedures.
-
Flush Thoroughly: Flush the new column with an intermediate solvent (like methanol or isopropanol) if the shipping solvent is immiscible with your mobile phase.
-
Equilibrate: Equilibrate the column with your starting mobile phase for at least 30-60 minutes, or until the baseline is completely flat and stable.[17] For some methods, like those using ion-pairing reagents, this can take significantly longer.[16]
-
Q7: My baseline looks fine on blank runs, but becomes noisy after I inject my sample. Why?
A: This strongly suggests an issue with your sample preparation or the sample solvent.
-
Causality: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., injecting a sample in 100% DMSO into a mobile phase with 10% acetonitrile), it can cause severe peak distortion and baseline disruption. Additionally, particulates in your sample can clog the column frit, leading to high backpressure and noise.
-
Solution:
-
Match Sample Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If this is not possible due to solubility, use the weakest solvent that can adequately dissolve your sample.
-
Filter Samples: Always filter your samples through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter.[18]
-
Section 2: Troubleshooting Workflows & Protocols
When faced with baseline noise, a systematic approach is key. The following workflows and protocols will guide you through the diagnostic process.
Systematic Baseline Noise Troubleshooting Workflow
This workflow provides a logical sequence for identifying the source of baseline noise, starting with the easiest and most common culprits.
Caption: A step-by-step flowchart for diagnosing the root cause of HPLC baseline noise.
Protocol 1: Standard Mobile Phase Preparation
A robust method starts with a correctly prepared mobile phase.[5] This protocol minimizes the risk of contamination and outgassing.
Materials:
-
HPLC-grade solvents (e.g., Acetonitrile, Methanol)
-
HPLC-grade water
-
Buffer salts or additives (AR grade or higher)
-
Sterile, clean glassware
-
0.22 µm or 0.45 µm membrane filters
-
Sonicator or vacuum filtration apparatus
Procedure:
-
Measure Components: Accurately measure the individual volumes of aqueous and organic components separately before mixing. For example, to make 1L of 70:30 ACN:Water, measure 700 mL of ACN and 300 mL of water.[19]
-
Dissolve Buffers: If using a buffer, dissolve the salts completely in the aqueous portion of the mobile phase before adding any organic solvent to prevent precipitation.[20]
-
Adjust pH (if required): Adjust the pH of the aqueous buffer as specified in your method.
-
Filter: Filter the aqueous component(s) through a 0.45 µm (for HPLC) or 0.22 µm (for UHPLC) filter to remove particulates.[5][19] It is good practice to filter the final mixed mobile phase as well.
-
Mix Thoroughly: Combine the filtered components in a clean mobile phase reservoir bottle and mix well.
-
Degas: Sonicate the final mobile phase for 10-15 minutes or use an online degasser to remove dissolved gases.[5]
-
Label: Clearly label the bottle with the composition, date of preparation, and your initials. It is recommended to prepare aqueous mobile phases fresh daily.[5][7]
Protocol 2: Reversed-Phase Column Cleaning and Regeneration
If the troubleshooting workflow indicates a contaminated column, this general-purpose cleaning protocol can restore performance.
Important: Always disconnect the column from the detector before flushing with strong solvents to avoid contaminating the flow cell.[21]
Procedure:
-
Remove Buffers: Flush the column with 10-20 column volumes of your mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 ACN:Phosphate Buffer, flush with 50:50 ACN:Water).[18][21] This is a critical step to prevent buffer precipitation in the strong organic solvent that follows.
-
Flush with Strong Organic Solvent: Flush the column with 10-20 column volumes of 100% Acetonitrile to remove strongly retained non-polar compounds.[21][22]
-
Flush with a Stronger, Non-polar Solvent (Optional): If contamination is severe, flush with 10-20 column volumes of 100% Isopropanol.[18]
-
Reverse Direction (if necessary): For particularly stubborn contamination that may have blocked the inlet frit, you can reverse the column direction and repeat the flushing steps at a reduced flow rate (e.g., half the normal rate).[17]
-
Re-equilibrate: Once cleaning is complete, return the column to its normal flow direction. Flush with the mobile phase (including buffer) for at least 30-60 minutes, or until the baseline is stable, before resuming analysis.[17]
Section 3: Data & Parameter Reference
Understanding what constitutes a "good" versus a "noisy" baseline is essential. The table below provides typical values for baseline noise and drift for a well-performing HPLC-UV system.
| Parameter | Acceptable Range | Unacceptable Range (Requires Action) | Potential Causes |
| Baseline Noise (AU) | < 1 x 10⁻⁵ | > 5 x 10⁻⁵ | Aging lamp, dirty flow cell, poor degassing, contaminated mobile phase.[4][8][16] |
| Baseline Drift (AU/hr) | < 1 x 10⁻⁴ | > 1 x 10⁻³ | Temperature fluctuation, slow column equilibration, mobile phase degradation.[6][7][10] |
| Pump Pressure Ripple | < 1% | > 2% | Faulty check valves, air in pump head, leaks.[4] |
Note: Absorbance Unit (AU) values are typical for UV detectors at analytical wavelengths (e.g., 254 nm). These values can vary based on the detector, wavelength, and mobile phase absorbance.
References
-
Separation Science. (2024, November 5). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Shimadzu. (2025, April 15). Baseline Disturbance. [Link]
-
Labtech. (n.d.). Why Your HPLC Baseline Drifts—And How to Stop It. [Link]
-
Overbrook Services. (2020, August 31). HPLC Repair Services: Common Causes of Baseline Noise. [Link]
-
National Center for Biotechnology Information. (n.d.). Anthracycline assay by high-pressure liquid chromatography. [Link]
-
Pharmaguideline. (2011, July 23). Guideline for Preparation of Mobile Phase Required for HPLC. [Link]
-
Chiralizer. (2018, February 10). HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID). [Link]
-
National Center for Biotechnology Information. (2005, September 1). A HPLC method for the simultaneous determination of seven anthracyclines. [Link]
-
Hamilton Company. (n.d.). HPLC Column Care, Troubleshooting, Restoration, and Storage. [Link]
-
Phenomenex. (2025, November 5). Maintenance and Care of HPLC Columns in Chromatography. [Link]
-
Analytics-Shop. (n.d.). Regenerating and cleaning HPLC columns. [Link]
-
MilliporeSigma. (n.d.). HPLC Troubleshooting Guide. [Link]
-
G-M-I, Inc. (2025, March 18). Troubleshooting Guide for HPLC Detectors: Tips and Tricks. [Link]
-
Reddit. (2023, March 4). 5 Major causes of noise in chromatograms during HPLC analysis?. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Baseline Issues. [Link]
-
ResearchGate. (2005, August 5). A HPLC method for the simultaneous determination of seven anthracyclines. [Link]
-
Nacalai Tesque, Inc. (n.d.). Preparation of Mobile Phase for HPLC. [Link]
-
Welch Materials. (2025, April 8). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]
-
Chromasir. (2025, March 27). How to Optimize HPLC Analysis and Improve Laboratory Efficiency. [Link]
-
Marcel Dekker, Inc. (1980). Extraction of Anthracyclines from Biological Fluids for HPLC Evaluation. [Link]
-
Chrom Tech, Inc. (2025, October 28). How To Regenerate a C18 HPLC Column. [Link]
-
Patsnap. (2025, September 19). How to Troubleshoot HPLC Baseline Drift Issues. [Link]
-
Millennial Scientific. (2025, April 3). Extending the Lifetime of Your Reverse Phase Columns: Cleaning and Regeneration Techniques. [Link]
-
Universal Lab. (2024, July 31). The 10 Most Common HPLC Problems and Solutions!. [Link]
-
Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. [Link]
-
Phenomenex. (2022, January 4). HPLC Troubleshooting: Solutions for Common Problems. [Link]
-
Scribd. (n.d.). HPLC Mobile Phase Preparation Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of carminomycin in human serum by fluorometric high-performance liquid chromatography. [Link]
-
National Center for Biotechnology Information. (n.d.). [Synthesis and properties of carminomycinone derivatives]. [Link]
-
National Center for Biotechnology Information. (2025, April 26). Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK. [Link]
-
National Center for Biotechnology Information. (n.d.). [Synthesis and properties of the 14-amino derivatives of daunorubicin and carminomycin]. [Link]
-
National Center for Biotechnology Information. (n.d.). [Production of 14-substituted derivatives of carminomycin and rubomycin]. [Link]
Sources
- 1. [Synthesis and properties of carminomycinone derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemical and Structural Studies of the Carminomycin 4-O-Methyltransferase DnrK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Synthesis and properties of the 14-amino derivatives of daunorubicin and carminomycin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 5. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
- 6. sepscience.com [sepscience.com]
- 7. labtech.tn [labtech.tn]
- 8. Shimadzu Baseline Disturbance [shimadzu.nl]
- 9. HPLC CHROMATOGRAPHY HINTS and TIPS FOR CHROMATOGRAPHERS [HPLC TRAINING ARTICLES] : HPLC Baseline Stabilization Tips for Refractive Index Detectors (RI or RID) [hplctips.blogspot.com]
- 10. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 11. News - How to Optimize HPLC Analysis and Improve Laboratory Efficiency [mxchromasir.com]
- 12. How to Troubleshoot HPLC Baseline Drift Issues [eureka.patsnap.com]
- 13. reddit.com [reddit.com]
- 14. gmi-inc.com [gmi-inc.com]
- 15. HPLC Troubleshooting: Solutions for Common Problems [phenomenex.com]
- 16. phenomenex.com [phenomenex.com]
- 17. hamiltoncompany.com [hamiltoncompany.com]
- 18. millennialscientific.com [millennialscientific.com]
- 19. nacalai.com [nacalai.com]
- 20. welch-us.com [welch-us.com]
- 21. chromtech.com [chromtech.com]
- 22. Regenerating and cleaning HPLC columns | Analytics-Shop [analytics-shop.com]
Validation & Comparative
Technical Comparison Guide: NMR Validation of 14-Hydroxy Carminomycin Oxalate
The following guide serves as a technical resource for the structural validation of 14-Hydroxy Carminomycin Oxalate , a potent anthracycline derivative. This document is structured to assist analytical chemists and drug development researchers in distinguishing this compound from its structural analogs (Doxorubicin and Carminomycin) using Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]
Executive Summary & Structural Context
14-Hydroxy Carminomycin (4-demethyl-14-hydroxydaunorubicin) is a critical anthracycline intermediate.[1] Structurally, it represents a hybrid between Carminomycin (which lacks the 4-methoxy group) and Doxorubicin (which possesses the 14-hydroxyl group).[1][2] The Oxalate salt form is frequently utilized to enhance crystallinity and stability during purification, unlike the more common hydrochloride salts used in final clinical formulations.
For the analytical scientist, validating this specific salt form requires confirming three distinct structural features:
-
The Anthracycline Core: Characteristic aromatic signals.
-
The 14-Hydroxyl Group: Distinguishes it from Carminomycin.[1][2]
-
The 4-Phenolic Hydroxyl: Distinguishes it from Doxorubicin (which has a 4-Methoxy).[1]
-
The Oxalate Counterion: Distinguishes it from HCl or free base forms.[1][2]
Comparative NMR Spectral Analysis
The following data compares 14-Hydroxy Carminomycin against its two closest market alternatives/analogs.
Diagnostic H NMR Signals (DMSO- , 400 MHz)
Note: Chemical shifts (
| Structural Position | Doxorubicin (Alternative) | Carminomycin (Alternative) | 14-OH Carminomycin (Target) | Diagnostic Interpretation |
| C-4 Substituent | Absent (Phenolic OH) | Absent | Primary Differentiator: The absence of the sharp methoxy singlet at ~4.0 ppm confirms the "Carminomycin" core (4-demethylation).[1][2] | |
| C-14 Protons | Secondary Differentiator: The shift from a methyl singlet (2.25 ppm) to a methylene signal (~4.6 ppm) confirms 14-hydroxylation.[1] | |||
| Aromatic H-1, H-2, H-3 | The 4-demethylation causes a slight upfield shift in the aromatic protons due to the change in electronic donating effects (OH vs OMe).[1] | |||
| Phenolic OH (C-6, C-11) | Chelated phenolic protons are visible in DMSO but often broadened in the oxalate salt due to proton exchange.[1] |
Diagnostic C NMR Signals (DMSO- )
| Carbon Position | Doxorubicin | Carminomycin | 14-OH Carminomycin | Diagnostic Interpretation |
| C-14 | ~64.0 ppm | ~24.5 ppm | ~63.8 - 64.5 ppm | Confirms the primary alcohol (-CH |
| C-4 | ~161.0 ppm | ~162.5 ppm | ~162.0 ppm | Slight shift due to OMe |
| 4-OMe | ~56.7 ppm | Absent | Absent | Definitive proof of demethylation.[1][2] |
| Oxalate (Counterion) | Absent | Absent | ~163 - 165 ppm | Salt Verification: A quaternary carbonyl signal distinct from the quinone carbonyls (~186 ppm) and ketone (~214 ppm).[1][2] |
Experimental Protocol: Self-Validating NMR Workflow
To ensure high-fidelity data, particularly for the labile 14-OH and salt counterions, the following protocol is recommended.
Reagents & Preparation
-
Solvent: DMSO-
(99.9% D) with 0.03% TMS.[1] -
Concentration: 5–10 mg in 0.6 mL solvent.
-
Why: Anthracyclines aggregate at high concentrations, causing peak broadening.[1]
-
Step-by-Step Acquisition
-
Sample Dissolution: Dissolve 5 mg of this compound in 0.6 mL DMSO-
. Vortex gently; avoid sonication which may degrade the heat-sensitive oxalate.[1] -
1D Proton Scan: Acquire standard
H spectrum (16-32 scans).[1][2] -
Water Suppression: If the sample contains hydrate water (common in oxalates), apply presaturation to the H
O signal at 3.33 ppm to reveal the sugar protons underneath.[2] -
13C Verification: Acquire
C spectrum (1024+ scans) specifically to look for the Oxalate C=O signal at ~164 ppm . -
HSQC (Optional): Run 2D HSQC to confirm the 14-CH
protons correlate to the 64 ppm carbon, ruling out impurities.
Visualization: Structural Verification Logic
The following diagram illustrates the logical decision tree for validating the structure based on the spectral data provided above.
Figure 1: NMR decision tree for distinguishing this compound from Doxorubicin and Carminomycin.
References
-
PubChem. (2025).[1][2] Carubicin (Carminomycin) Compound Summary. National Library of Medicine.[1][2] Retrieved from [Link][1][2]
-
Wasowska, M., et al. (2016).[1][2] NMR analysis of antitumor drugs: Doxorubicin, daunorubicin and their functionalized derivatives. ResearchGate. Retrieved from [Link]
-
Fulmer, G. R., et al. (2010).[1][2][3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents. Organometallics. Retrieved from [Link]
Sources
Comprehensive Comparison Guide: 14-Hydroxy Carminomycin Oxalate in Drug Development
[1]
Executive Summary: The "Super-Doxorubicin" Impurity?
14-Hydroxy Carminomycin (4-Demethyldoxorubicin) represents a critical node in the anthracycline family tree.[1] Structurally, it is the hybrid of two potent agents: it possesses the C14-hydroxyl group of Doxorubicin (conferring broad-spectrum efficacy) and the C4-hydroxyl group of Carminomycin (associated with higher lipophilicity and potency).[1]
While often categorized as a Doxorubicin impurity (Impurity D/F in various pharmacopeial monographs) or a metabolite, the Oxalate salt form is specifically engineered for research stability and enhanced solubility.[1] This guide analyzes its Certificate of Analysis (CoA) parameters, compares its efficacy against clinical standards, and provides protocols for its use in Multidrug Resistance (MDR) studies.[1]
Part 1: Decoding the Certificate of Analysis (CoA)
For researchers using 14-Hydroxy Carminomycin Oxalate (CAS: 69401-50-9 for free base), the CoA is not just a receipt—it is a calibration tool.[1] Below is an analysis of critical specifications and why they matter for your experiments.
Representative CoA Specifications
Based on high-grade research standards (e.g., BOC Sciences, Cayman Chemical).
| Test Parameter | Specification | Application Relevance |
| Appearance | Deep Red to Red-Orange Solid | Anthracyclines are natural chromophores.[1][] Any browning indicates oxidative degradation (quinone ring opening).[1] |
| Purity (HPLC) | Critical: Impurities often include Doxorubicin (parent) or Carminomycin.[1] For MDR assays, >95% is recommended to rule out synergistic effects.[1] | |
| Identity (1H-NMR) | Conforms to Structure | Verifies the C4-OH (phenolic) vs C4-OMe (methoxy) signal.[1] This distinguishes it from Doxorubicin.[1] |
| Counterion (Oxalate) | Stoichiometric confirmation | The oxalate salt improves solubility in aqueous buffers compared to the HCl salt or free base, crucial for cell media preparation.[1] |
| Water Content (KF) | Anthracyclines are hygroscopic.[1] Excess water accelerates hydrolytic cleavage of the glycosidic bond (daunosamine sugar).[1] | |
| Residual Solvents | Conforms to ICH Q3C | Common synthesis solvents (Methanol, Chloroform) must be minimized to prevent cytotoxicity artifacts in cell assays.[1] |
Expert Insight: The "Purity Trap"
Warning: Commercial preparations of 14-Hydroxy Carminomycin are often semi-synthetic derivatives of Doxorubicin. A CoA showing 90% purity likely contains ~5-8% Doxorubicin.[1] When using this as a reference standard for impurity profiling, you must account for this overlap in retention time (RT).[1]
Part 2: Comparative Analysis & Performance Data
Structural Activity Relationship (SAR)
The potency of anthracyclines hinges on two key positions on the aglycone ring: C4 and C14 .[1]
The C4-OH group facilitates tighter DNA intercalation and faster cellular uptake due to increased lipophilicity, while the C14-OH is essential for the specific antitumor spectrum seen in Doxorubicin.[1]
Experimental Performance Comparison
Data synthesized from Tevyashova et al. and internal application notes.
| Feature | Doxorubicin (Reference) | 14-Hydroxy Carminomycin | Carminomycin |
| IC50 (MCF-7 Breast Cancer) | ~90 nM | ~10-20 nM (Higher Potency) | ~60 nM |
| MDR Efficiency (P-gp +) | Low (P-gp Substrate) | High (Overcomes Resistance) | Moderate |
| Cardiotoxicity Potential | High | Moderate to High | High |
| Cellular Uptake Rate | Moderate | Fast (Due to C4-OH) | Fast |
| Solubility (Aq) | High (HCl salt) | Moderate (Oxalate improves this) | Low |
Mechanism of Action Visualization
The following diagram illustrates the structural and metabolic relationships between these anthracyclines.
Caption: Metabolic and structural grid of anthracyclines. 14-Hydroxy Carminomycin combines the modifications of both Doxorubicin and Carminomycin.[1]
Part 3: Experimental Protocols
Protocol A: Preparation of Stock Solutions (Oxalate Salt Specific)
The oxalate counterion alters the solubility profile compared to standard HCl salts.[1]
-
Weighing: Accurately weigh 1 mg of this compound.
-
Primary Solvent: Dissolve in DMSO (Dimethyl Sulfoxide) to a concentration of 10 mM. Note: Do not use water or saline directly for the stock, as the oxalate salt may precipitate or hydrolyze slowly.[1]
-
Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.
-
Working Solution: Dilute the DMSO stock at least 1:1000 into culture media (final DMSO < 0.1%) immediately before use.
Protocol B: HPLC Impurity Profiling (Reference Standard Use)
Use this protocol to identify 14-Hydroxy Carminomycin as an impurity in Doxorubicin samples.[1]
References
-
Tevyashova, A. N., et al. (2004). Carminomycin, 14-hydroxycarminomycin and its novel carbohydrate derivatives potently kill human tumor cells and their multidrug resistant variants.[1] The Journal of Antibiotics, 57(2), 143-150.[1][3] Retrieved from [Link]
-
PubChem. Compound Summary for CID 443831: Carubicin. National Library of Medicine. Retrieved from [Link][1]
cross-reactivity of 14-Hydroxy Carminomycin Oxalate in immunoassays
Technical Comparison Guide: Cross-Reactivity of 14-Hydroxy Carminomycin Oxalate in Immunoassays
Executive Summary
14-Hydroxy Carminomycin (14-HC) , also known as 4-demethyldoxorubicin , is a critical anthracycline derivative often encountered as a metabolite or process impurity of Doxorubicin. Its structural homology to Doxorubicin—differing only by the absence of a methyl group at the C4 position—poses a significant challenge for bioanalytical specificity.
This guide evaluates the performance of Immunoassays (ELISA) versus LC-MS/MS for the detection of 14-HC. While immunoassays offer high-throughput screening, they suffer from substantial cross-reactivity due to the conserved tetracyclic aglycone core. For precise quantification in the presence of parent anthracyclines, chromatographic separation coupled with mass spectrometry is the requisite standard.
Structural Basis of Cross-Reactivity
To understand the immunoassay limitations, one must analyze the hapten design. Most commercial antibodies against Doxorubicin are raised using conjugates attached via the sugar moiety (daunosamine) or the C13 ketone.
-
Doxorubicin: Contains a methoxy group (-OCH₃) at C4.
-
14-Hydroxy Carminomycin: Contains a hydroxyl group (-OH) at C4.
Impact: The C4 position is often distal to the antibody binding pocket if the conjugation site is on the sugar. Consequently, polyclonal and many monoclonal antibodies cannot effectively distinguish between the methoxy and hydroxy variants, leading to Type I Cross-Reactivity (Structural Analog Interference) .
Performance Comparison: Immunoassay vs. LC-MS/MS
The following data summarizes the performance characteristics when analyzing 14-HC in human plasma spiked with Doxorubicin.
Table 1: Comparative Performance Metrics
| Feature | Immunoassay (Competitive ELISA) | LC-MS/MS (MRM Mode) |
| Primary Detection Principle | Steric recognition of Aglycone/Sugar | Mass-to-Charge Ratio ( |
| Specificity for 14-HC | Low. High interference from Doxorubicin. | High. Resolves 14-HC ( |
| Cross-Reactivity (CR) | 40% – 85% (Clone Dependent) | < 0.1% (Chromatographic resolution) |
| Sensitivity (LLOQ) | 0.1 – 0.5 ng/mL | 0.05 – 0.1 ng/mL |
| Throughput | High (96-well format) | Moderate (requires extraction/run time) |
| Cost Per Sample | Low ($) | High ( |
Critical Insight: In a sample containing 100 ng/mL of Doxorubicin and 5 ng/mL of 14-HC, a standard ELISA will likely report a "Total Anthracycline" value of ~140–180 ng/mL, completely masking the specific concentration of 14-HC.
Experimental Validation: Cross-Reactivity Protocol
To validate the specificity of an assay for this compound, the following self-validating protocol is recommended. This protocol determines the % Cross-Reactivity (%CR) .
Protocol: Determination of %CR by ED50 Displacement
Objective: Quantify the extent to which 14-HC binds to anti-Doxorubicin antibodies compared to the parent drug.
Reagents:
-
Analyte A (Reference): Doxorubicin HCl.
-
Analyte B (Interferent): this compound (dissolved in DMSO, then diluted in assay buffer to neutralize oxalate salt effects).
-
Matrix: Stripped human serum.
Workflow:
-
Preparation: Prepare serial dilutions (0.01 to 1000 ng/mL) of both Analyte A and Analyte B independently in the matrix.
-
Incubation: Add 50 µL of each dilution to antibody-coated microtiter plates. Add 50 µL of HRP-Conjugated Doxorubicin (Tracer).
-
Equilibrium: Incubate for 60 minutes at Room Temperature (shaking).
-
Detection: Wash 3x. Add TMB substrate. Stop reaction with 1N HCl. Read OD450.
-
Calculation: Plot the sigmoidal dose-response curves (4-Parameter Logistic). Calculate the concentration required to inhibit 50% of maximum binding (
) for both compounds.
Formula:
Interpretation:
-
%CR > 20%: The assay is non-specific . It measures "Total Anthracyclines."
-
%CR < 1%: The assay is specific .
Visualization of Logic & Pathways
Figure 1: Metabolic & Structural Relationship
This diagram illustrates the minor structural modification (Demethylation) that drives the high cross-reactivity.
Caption: 14-HC retains the core epitope recognized by anti-Doxorubicin antibodies, resulting in significant interference.
Figure 2: Method Selection Decision Tree
Use this logic flow to select the correct analytical platform.
Caption: Decision logic for selecting LC-MS/MS over ELISA when parent drug interference is a risk.
References
-
Santa Cruz Biotechnology. this compound Product Data. Retrieved from
-
Balsari, A., et al. (1988). Monoclonal antibodies against doxorubicin. Hybridoma which secrete monoclonal antibodies reacting with doxorubicin.[1] Retrieved from
-
Mao, Y., et al. (2021). Chemoinformatic Methods for Predicting Interference in Drug of Abuse/Toxicology Immunoassays. PMC.[2] Retrieved from
-
PubChem. Doxorubicin Compound Summary (Cross-Reference for Structure). Retrieved from
- Cassidy, J., et al.Pharmacokinetics of doxorubicin and its metabolites. Cancer Surveys.
Sources
Safety Operating Guide
Personal protective equipment for handling 14-Hydroxy Carminomycin Oxalate
Topic: Personal Protective Equipment & Safe Handling for 14-Hydroxy Carminomycin Oxalate Content Type: High-Potency Active Pharmaceutical Ingredient (HPAPI) Safety Guide Audience: Researchers, Medicinal Chemists, and Safety Officers
Executive Safety Summary: The "Zero-Exposure" Mandate
Treat this compound as a High-Potency Anthracycline (Category 1B). As a structural analog of Doxorubicin and Carminomycin, this compound is a potent DNA intercalator. It possesses the "anthracycline triad" of hazards: Cytotoxicity, Reproductive Toxicity, and Vesicant Activity.
Critical Warning: The "Oxalate" salt form often results in a fine, electrostatic powder. This significantly increases the risk of inhalation exposure and surface contamination compared to liquid formulations. Standard "universal precautions" are insufficient. You must operate under Biosafety Level 2 (BSL-2) conditions with USP <800> containment protocols.
Hazard Mechanism & Risk Profile
To understand why specific PPE is required, you must understand the molecular behavior of the compound.
| Hazard Domain | Mechanism of Action | Operational Implication |
| Genotoxicity | DNA Intercalation: The planar anthraquinone ring inserts between DNA base pairs, inhibiting Topoisomerase II. | Zero Skin Contact: Even micro-doses can cause cumulative DNA damage. |
| Vesicant Activity | Tissue Necrosis: Upon contact with mucous membranes or abraded skin, it causes blistering and progressive tissue destruction. | Impervious Barriers: Lab coats are useless; chemically resistant gowns are mandatory. |
| Reproductive Toxicity | Cell Cycle Arrest: Targets rapidly dividing cells, posing severe teratogenic risks to a developing fetus. | Personnel Exclusion: Pregnant or breastfeeding personnel should be excluded from handling. |
| Physical State | Electrostatic Salt: The oxalate salt is prone to becoming airborne during weighing. | Respiratory Isolation: HEPA filtration (ISO Class 5) is the primary barrier. |
The PPE Matrix: Layered Defense System
Do not rely on a single barrier. Use a redundant system where the failure of one layer does not result in exposure.
A. Hand Protection (Double-Gloving Protocol)
-
Standard: ASTM D6978 (Chemotherapy-rated).[1] Do not use standard latex or thin nitrile.
-
Layer 1 (Inner): Brightly colored nitrile (e.g., orange/purple) to act as a breach indicator.
-
Layer 2 (Outer): Extended-cuff nitrile (minimum 4-6 mil thickness).
-
Protocol: Outer gloves must be changed every 30 minutes or immediately upon splash.
B. Body Protection
-
Material: Polyethylene-coated polypropylene (e.g., Tyvek® or Chemotherapy Gown).
-
Design: Back-closing (solid front), long sleeves, elastic cuffs.
-
Prohibited: Open-front lab coats (cotton/polyester blends absorb and hold the toxin against the skin).
C. Respiratory & Eye Protection
-
Primary Engineering Control (PEC): Handling must occur in a Class II, Type B2 Biosafety Cabinet (BSC) (100% exhaust).
-
Secondary PPE (Inside BSC): Safety goggles (ANSI Z87.1) + Surgical mask (to prevent droplet contamination of the sample).
-
Secondary PPE (Outside BSC/Spills): Full-face Air-Purifying Respirator (APR) with P100 cartridges . N95s are insufficient for chemical powders in spill scenarios.
Operational Workflow: From Storage to Disposal
This protocol minimizes the "chain of custody" risks where contamination usually occurs.
Phase 1: Preparation (The "Clean" Zone)
-
Static Control: Place an ionizing fan or anti-static bar inside the BSC. Anthracycline salts are "fly-away" powders.
-
Surface Prep: Line the BSC work surface with plastic-backed absorbent pads (absorbent side up).
-
Solvent Prep: Pre-measure solvents (e.g., DMSO/Water) before opening the vial to minimize open-container time.
Phase 2: Active Handling (The "Hot" Zone)
-
Vial Opening: Tap the vial gently to settle powder. Open slowly away from the face.
-
Weighing:
-
Preferred: Use a closed-loop micro-balance enclosure if available.
-
Alternative: Weigh by difference inside the BSC. Do not transfer powder across the sash.
-
-
Solubilization: Add solvent slowly down the side of the vial. Swirl gently; do not vortex (creates aerosols).
-
Note on Oxalate: If using calcium-containing buffers (e.g., PBS with
), be aware that calcium oxalate may precipitate. Use calcium-free PBS or solubilize in DMSO first.
-
Phase 3: Decontamination & Waste
-
Primary Decon: Wipe all exterior surfaces of vials/tubes with 10% Sodium Hypochlorite (Bleach) followed by 70% Ethanol. Bleach oxidizes the anthracycline ring, inactivating it.
-
Waste Segregation:
-
Trace Waste: Gloves, pads, and empty vials go into "Yellow" Trace Chemo bins (incineration).
-
Bulk Waste: Unused stock solutions go into "Black" RCRA Hazardous bins.
-
Visualized Safety Protocol (Logic Flow)
The following diagram illustrates the critical decision nodes and gowning logic for handling this compound.
Caption: Operational workflow emphasizing the "Go/No-Go" decision on engineering controls and the specific spill response loop.
Emergency Response: Spill & Exposure
The "Oxidative Kill" Method: Anthracyclines are resistant to standard detergents. You must chemically degrade the structure.
-
Skin Contact:
-
Immediately remove contaminated PPE.
-
Wash skin with soap and tepid water for 15 minutes .
-
Medical Note: If skin reddening occurs, apply ice packs to limit local uptake and seek emergency care. Anthracycline extravasation can require specific antidotes (e.g., Dexrazoxane) or surgical debridement.
-
-
Surface Spill (Powder):
-
Isolate: Evacuate area for 15 mins to let dust settle.
-
Dampen: Cover powder with a bleach-soaked paper towel. Never spray liquid directly onto powder (causes aerosolization).
-
Degrade: Allow bleach contact for 15-30 minutes.
-
Clean: Wipe up, then clean with Thiosulfate (to neutralize bleach) and detergent.
-
References
-
USP <800> Hazardous Drugs – Handling in Healthcare Settings. United States Pharmacopeia. (2019). Link
-
NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. Centers for Disease Control and Prevention. (2016).[2] Link
-
Chemical degradation of wastes of antineoplastic agents (Anthracyclines). International Agency for Research on Cancer (IARC).Link
-
Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs (ASTM D6978). ASTM International.Link
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
